molecular formula C8H7NS2 B7809459 4-methyl-1,3-benzothiazole-2-thiol

4-methyl-1,3-benzothiazole-2-thiol

Cat. No.: B7809459
M. Wt: 181.3 g/mol
InChI Key: JACGKHGTBZGVMW-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry: Benzothiazole (B30560) Class

4-Methyl-1,3-benzothiazole-2-thiol belongs to the benzothiazole class of heterocyclic compounds. nih.govontosight.ai These are organic compounds characterized by a benzene (B151609) ring fused to a five-membered thiazole (B1198619) ring. nih.govontosight.ai The parent compound, benzothiazole, is an aromatic heterocyclic compound with the chemical formula C₇H₅NS. wikipedia.org Benzothiazoles are a noteworthy class of heterocyclic compounds due to their wide range of applications in medicinal chemistry, agrochemicals, and materials science. rsc.org The fusion of the benzene and thiazole rings creates a stable bicyclic system that is a common structural motif in many synthetic and naturally occurring bioactive molecules. benthamscience.com The benzothiazole core is found in various commercial products and natural compounds, such as the bioluminescent compound firefly luciferin. wikipedia.org

The reactivity of the benzothiazole ring system, particularly at the carbon atom positioned between the nitrogen and sulfur atoms, has generated considerable interest among researchers. mdpi.com This specific position allows for various substitutions, leading to a diverse array of derivatives with unique properties. benthamscience.com The introduction of substituents, such as the methyl group at the 4-position and the thiol group at the 2-position in this compound, significantly influences the molecule's physicochemical properties and reactivity. ontosight.ai

It is important to note that 2-mercaptobenzothiazoles, including the 4-methyl derivative, exist in a tautomeric equilibrium between the thiol form, which has a C-SH group, and the thione form (benzothiazoline-2-thione), which contains a C=S bond and a hydrogen atom attached to the nitrogen. wikipedia.orgresearchgate.netresearchgate.net Spectroscopic and theoretical studies have shown that the thione tautomer is generally more stable. wikipedia.orgresearchgate.net

Historical Perspective on Benzothiazole-2-thiol Chemistry

The chemistry of benzothiazole-2-thiols, often referred to as mercaptobenzothiazoles, has a rich history rooted in industrial applications, particularly in the rubber industry. The parent compound, 2-mercaptobenzothiazole (B37678) (MBT), was discovered by A. W. Hoffmann, who developed synthesis methods involving the reaction of 2-aminothiophenol (B119425) with carbon disulfide. wikipedia.org

A significant breakthrough in the application of benzothiazole chemistry came with the discovery of their role in the sulfur vulcanization of rubber. wikipedia.orgtaylorandfrancis.com Researchers at Pirelli and Goodyear Tire & Rubber found that using 2-mercaptobenzothiazole as an accelerator allowed for vulcanization with less sulfur and at milder temperatures, resulting in a stronger and more durable rubber product. wikipedia.org This discovery was pivotal for the advancement of the tire and rubber industry.

Over the years, numerous synthetic methods for benzothiazole derivatives have been developed. The most common approach involves the condensation of 2-aminobenzenethiols with various carbonyl- or cyano-containing compounds. nih.gov Other established methods include reactions of ortho-halogenated anilines with reagents like isothiocyanates or carbon disulfide. nih.gov The continuous development of synthetic strategies, including more environmentally friendly "green chemistry" approaches, has expanded the accessibility and variety of benzothiazole-2-thiol derivatives for research and industrial use. nih.govrsc.org

Current Research Landscape and Emerging Areas for this compound

Current research on this compound and its related structures is diverse and expanding into several key areas:

Corrosion Inhibition: A significant area of investigation is the use of benzothiazole-2-thiol derivatives as corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum. csic.esmdpi.commdpi.com The presence of heteroatoms (nitrogen and sulfur) in the ring structure allows these molecules to adsorb onto metal surfaces, forming a protective film that mitigates corrosion. csic.es The specific substitution, such as the 4-methyl group, can influence the efficiency and mechanism of this inhibition. ontosight.ai Studies have shown that these compounds can be effective in acidic environments and in protecting industrial pipelines. mdpi.comontosight.ai

Synthetic Methodology: There is ongoing research into novel and more efficient methods for synthesizing substituted benzothiazoles. mdpi.comnih.gov Modern approaches focus on principles of green chemistry, such as using water as a solvent, employing microwave irradiation to accelerate reactions, and developing metal-free catalytic systems. mdpi.comrsc.orgnih.gov The synthesis of this compound can be achieved through methods like the cyclization of 2-amino-3-methylphenol (B31084) with tetramethylthiuram disulfide. rsc.orgchemicalbook.com

Biological and Medicinal Chemistry: Benzothiazole derivatives are a cornerstone in drug discovery, exhibiting a wide spectrum of biological activities. rsc.orgbenthamscience.com While this article excludes detailed pharmacological profiles, it is noteworthy that the benzothiazole scaffold is explored for various therapeutic applications. mdpi.comnih.govnih.gov Research involves synthesizing new derivatives of this compound and evaluating their potential as bioactive agents. mdpi.comniscpr.res.in This often involves linking the benzothiazole core to other heterocyclic rings to create hybrid molecules with potentially enhanced properties. niscpr.res.inmdpi.com

Materials Science: The unique chemical and physical properties of benzothiazoles make them valuable in materials science. rsc.org They are used in the development of dyes and pigments, as the benzothiazole structure can be part of a larger chromophore system. ontosight.ai

Rationale for Dedicated Academic Investigation of this compound

The dedicated academic investigation of this compound is driven by the need to understand the structure-property relationships within the broader class of benzothiazole-2-thiols. The introduction of a methyl group at the 4-position of the benzene ring is not a trivial modification; it introduces specific electronic and steric effects that can profoundly influence the molecule's behavior.

Key rationales for its study include:

Elucidating Substituent Effects: Studying the 4-methyl derivative in comparison to the parent 2-mercaptobenzothiazole and other substituted analogues allows researchers to systematically probe how the position and nature of substituents affect properties like corrosion inhibition efficiency, reactivity, and biological activity. ontosight.aibenthamscience.com The methyl group, being an electron-donating group, can alter the electron density of the aromatic system, thereby influencing its interaction with metal surfaces or biological targets.

Fine-Tuning Applications: For applications like corrosion inhibition, subtle changes in molecular structure can lead to significant improvements in performance. mdpi.commdpi.com A detailed understanding of how the 4-methyl group impacts adsorption mechanisms and the stability of the protective film is crucial for designing more effective and specialized inhibitors. csic.es

Expanding Synthetic Utility: The compound serves as a valuable building block in organic synthesis. mdpi.com Its thiol group is a reactive handle that can be functionalized to create a wide array of more complex molecules with tailored properties for various applications, from medicinal chemistry to materials science. niscpr.res.inmdpi.com

Fundamental Chemical Interest: The tautomerism between the thiol and thione forms presents a subject of fundamental academic interest. wikipedia.orgresearchgate.net Investigating how the 4-methyl substituent influences this equilibrium provides deeper insights into the intrinsic chemical nature of these heterocyclic systems.

Table of Physicochemical Properties Below is a table summarizing some of the key physicochemical properties of the parent compound, 2-Mercaptobenzothiazole, which provides a reference for understanding the properties of its 4-methyl derivative.

PropertyValue
Molecular Formula C₇H₅NS₂
Molar Mass 167.25 g/mol chembk.com
Appearance Pale yellow monoclinic needles or flaky crystals chembk.com
Melting Point 172-180 °C chembk.com
Water Solubility <0.1 g/100 mL at 19 °C chembk.com
Tautomerism Exists in equilibrium between thiol and thione forms, with the thione form being more stable wikipedia.orgmst.dk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1,3-benzothiazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS2/c1-5-3-2-4-6-7(5)9-8(10)11-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACGKHGTBZGVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)SC(=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methyl 1,3 Benzothiazole 2 Thiol

Foundational Cyclization Approaches to Benzothiazole-2-thiols

The creation of the benzothiazole-2-thiol scaffold is central to the synthesis of its 4-methyl derivative. This is typically accomplished through cyclization reactions that form the fused benzene (B151609) and thiazole (B1198619) rings.

Cyclization of 2-Aminothiophenol (B119425) Derivatives with Carbon Disulfide

A well-established and traditional method for synthesizing benzothiazole-2-thiols involves the reaction of a 2-aminothiophenol derivative with carbon disulfide. wikipedia.org This reaction, originally developed by A. W. Hoffmann, proceeds via the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to yield the benzothiazole-2-thione. wikipedia.org The thione tautomer is generally more stable than the thiol form. wikipedia.org

This foundational reaction is adaptable for the synthesis of substituted benzothiazole-2-thiols by starting with an appropriately substituted 2-aminothiophenol. For the target compound, this would necessitate the use of 3-amino-4-methylthiophenol.

Ring Closure Reactions of Substituted Anilines

An alternative industrial-scale approach involves the high-temperature reaction of a substituted aniline (B41778) with carbon disulfide in the presence of sulfur. wikipedia.org This method circumvents the need for pre-synthesized aminothiophenols. For the synthesis of 4-methyl-1,3-benzothiazole-2-thiol, this would involve the reaction of m-toluidine (B57737) with carbon disulfide and sulfur.

Other ring closure strategies include the reaction of 2-haloanilines with dithiocarbamates, which can proceed either without a catalyst or with the aid of a copper catalyst, depending on the nature of the halogen. nih.gov

Targeted Synthesis of this compound Precursors

The specific synthesis of this compound requires the strategic introduction of the methyl group at the 4-position of the benzothiazole (B30560) ring and the subsequent or concurrent formation of the thiol group at the 2-position.

Regioselective Introduction of the Methyl Group at Position 4

The key to synthesizing the target molecule often lies in the preparation of a precursor that already contains the methyl group in the desired location. One such precursor is 4-methyl-2-aminobenzothiazole. The synthesis of this intermediate can be achieved through various means, including the reaction of N-(m-tolyl)thiourea with an oxidizing agent.

Another critical precursor is 4-methyl-2-nitrothiophenol, which can be synthesized from p-methylthiophenol via a mixed acid nitration method in a solvent mixture of dichloromethane (B109758) and ethanol (B145695). google.com The subsequent reduction of the nitro group to an amine would provide the necessary 3-amino-4-methylthiophenol for cyclization with carbon disulfide.

The regioselectivity of methylation can be a significant challenge in these syntheses. Modern techniques, such as iridium-catalyzed C-H borylation followed by functionalization, offer precise control over the position of substitution on the benzothiazole ring, although this is a more advanced approach. acs.orgnih.gov

Functional Group Interconversions Leading to the Thiol Moiety

Once the 4-methylbenzothiazole core is established, the introduction of the thiol group at the 2-position is the final key step. If the synthesis starts with 4-methyl-2-aminobenzothiazole, a common method to introduce the thiol group is through a diazotization reaction followed by reaction with a sulfur-containing nucleophile. For instance, 4-methyl-2-aminobenzothiazole can be diazotized with sodium nitrite (B80452) in an acidic medium, and the resulting diazonium salt can then be reacted with a suitable sulfur source to yield the target thiol. google.com

Alternatively, direct conversion of a 2-halobenzothiazole to the corresponding thiol can be achieved through nucleophilic substitution with a sulfur reagent.

Advanced Synthetic Strategies

Modern synthetic chemistry offers more sophisticated and efficient routes to substituted benzothiazoles. These include:

One-pot multicomponent reactions: These strategies combine multiple reaction steps into a single process, improving efficiency and reducing waste. For example, a three-component reaction of 2-aminothiophenols, oxalyl chloride, and thiols can yield S-alkyl- or arylbenzothiazol-2-carbothioates. nih.gov

Metal-catalyzed cross-coupling reactions: Transition metal catalysts, such as those based on palladium, copper, or nickel, are widely used to form C-C and C-S bonds, enabling the introduction of various substituents onto the benzothiazole ring with high precision. mdpi.com

Green chemistry approaches: The use of environmentally benign solvents (like water), catalysts (such as nano-Fe2O3), and energy sources (like microwave irradiation or visible light) is becoming increasingly prevalent in the synthesis of benzothiazole derivatives to enhance sustainability. mdpi.commdpi.com For instance, the condensation of 2-aminothiophenols with aldehydes can be efficiently carried out using various green catalytic systems. mdpi.com

These advanced methods provide powerful tools for the targeted synthesis of complex benzothiazole derivatives, including this compound, with high yields and selectivity.

Interactive Data Table: Synthetic Reactions for Benzothiazole Derivatives

ReactantsProduct TypeCatalyst/ConditionsYieldReference
2-Aminothiophenol, Carbonyl compounds2-Substituted BenzothiazolesVarious catalysts (e.g., nano-Fe2O3, H2O2/HCl)High to excellent mdpi.com
2-Aminothiophenols, Aldehydes2-Substituted BenzothiazolesMolecular sieves, PCC85-95% mdpi.com
2-Aminothiophenols, Ketones2-Substituted BenzothiazolesReflux, catalyst-free39-95% mdpi.com
2-Aminothiophenols, Acyl chlorides2-Substituted BenzothiazolesSilica-supported sodium bisulfateGood mdpi.com
2-Aminothiophenols, Carbon dioxideBenzothiazolesDiethylsilane, DBNGood rsc.org
Bis(2-aminophenyl) disulfide, Carbon dioxide2-Unsubstituted BenzothiazolesBH3NH3, catalyst-freeGood to excellent rsc.org
2-Aminothiophenols, Aldehydes2-ArylbenzothiazolesSodium hydrosulfite, water-ethanol reflux51-82% nih.gov
p-Methylthiophenol, Mixed acid4-Methyl-2-nitrothiophenolDichloromethane, ethanolHigh google.com
4-Methyl-2-aminobenzothiazole, Nitrite4-Methylbenzothiazole diazonium saltAcidic medium- google.com

Catalytic Methods in Benzothiazole-2-thiol Synthesis

The synthesis of the benzothiazole core, and by extension this compound, has been significantly advanced through the use of catalytic systems. These methods offer enhanced reaction rates, higher yields, and greater selectivity compared to stoichiometric approaches. Catalysis in this context is broadly categorized into metal-based catalysis and the use of more novel systems like nanocatalysts and ionic liquids.

Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds essential for constructing the benzothiazole framework. Various metals have been employed to facilitate the intramolecular cyclization of N-arylthioureas or related precursors.

Ruthenium, palladium, and nickel catalysts have proven effective in the oxidative coupling of N-arylthioureas. For instance, RuCl₃ can catalyze the intramolecular C-S bond formation, with electron-rich substrates demonstrating higher reactivity. nih.gov Similarly, Pd(OAc)₂ has been used for intramolecular oxidative cyclization, though it can be a more costly alternative. nih.gov Nickel(II) catalysts also facilitate the synthesis of 2-aminobenzothiazoles from N-arylthioureas. nih.gov

Copper catalysts, particularly copper(I) oxide (CuO), are effective in the intermolecular reaction of 2-haloanilines with dithiocarbamates to form 2-aminobenzothiazoles in a one-pot process. nih.gov While 2-iodoaniline (B362364) can react without a catalyst, the less reactive 2-bromoanilines require the presence of a copper catalyst to proceed efficiently. nih.gov

These metal-catalyzed methods are generally applicable to the synthesis of substituted benzothiazoles, including the 4-methyl variant, by selecting the appropriately substituted starting materials (e.g., N-(3-methylphenyl)thiourea).

Table 1: Overview of Metal Catalysts in Benzothiazole Synthesis

Catalyst Precursor Type Reaction Type Typical Yield Reference
RuCl₃ N-arylthioureas Intramolecular Oxidative Coupling Up to 91% nih.gov
Pd(OAc)₂ N-aryl-N′,N′-dialkylthioureas Intramolecular Oxidative Cyclization High nih.gov
Ni(II) complexes N-arylthioureas Intramolecular Cyclization High nih.gov
Nanocatalyst and Ionic Liquid Catalysis

In the quest for more efficient and recyclable catalytic systems, nanocatalysts and ionic liquids have emerged as promising alternatives. These modern catalysts often exhibit high activity and can be utilized under environmentally benign conditions.

A notable example is the use of an ionic liquid (Fe₃O₄@SiO₂@[PrMIM]PMoV) immobilized on magnetic nanoparticles. nanomaterchem.comnanomaterchem.com This catalyst, which possesses both Lewis and Brønsted acid characteristics, has been successfully employed in the synthesis of benzothiazole derivatives. nanomaterchem.comnanomaterchem.com The magnetic nature of the nanoparticles allows for easy separation and recycling of the catalyst from the reaction mixture. nanomaterchem.comnanomaterchem.com The reactions can be carried out in greener solvents like polyethylene (B3416737) glycol (PEG). nanomaterchem.comnanomaterchem.com

Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄), can also serve as recyclable reaction media for synthetic transformations. For example, the S-arylation of benzothiazole-2-thiol with diaryliodonium salts proceeds efficiently in [bmim]BF₄ at room temperature, offering good yields and the ability to reuse the ionic liquid. researchgate.net Proline-based ionic liquids have also been developed as reusable catalysts for the synthesis of 2-arylbenzothiazoles in biomass-derived solvents, further highlighting the green potential of these systems. dntb.gov.ua

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. For benzothiazoles, this has led to the development of methods that utilize safer solvents, reduce energy consumption, and employ recyclable catalysts.

One of the most common green approaches involves the condensation of 2-aminothiophenols with various carbonyl compounds. mdpi.com For the synthesis of this compound, the key precursor would be 2-amino-3-methylthiophenol. The reaction with carbon disulfide is a traditional and direct route. wikipedia.org

Modern green methods often focus on the catalyst and reaction medium. For example, the use of a mixture of H₂O₂/HCl in ethanol at room temperature provides an efficient synthesis of benzothiazole derivatives from 2-aminothiophenol and aldehydes. mdpi.com Heterogeneous catalysts like SnP₂O₇ have been used to achieve high yields and short reaction times, with the added benefit of the catalyst being reusable for multiple cycles. mdpi.com The use of water as a solvent is another significant green strategy. The cyclization of 2-aminothiophenols or 2-aminophenols with tetramethylthiuram disulfide can be performed in water, offering a more environmentally friendly alternative to traditional organic solvents. nih.gov

Multi-component and One-pot Synthetic Sequences

Multi-component and one-pot reactions are highly valued for their efficiency, as they allow for the construction of complex molecules from simple precursors in a single synthetic operation. This approach reduces the need for purification of intermediates, saving time, solvents, and resources.

A novel three-component, one-pot reaction has been developed for the synthesis of 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions. nih.govacs.org This method involves the formation of multiple C-S and C-N bonds in a single step. nih.govacs.org The synthesis of thiazole derivatives through a one-pot three-component reaction using a hydrazinyl-thiazole precursor has also been reported, showcasing the versatility of this strategy for building heterocyclic systems. nih.gov

For the synthesis of 2-mercaptobenzothiazoles, the industrial route itself can be considered a one-pot process, where aniline (or a substituted aniline like m-toluidine), carbon disulfide, and sulfur are reacted at high temperature and pressure. wikipedia.orggoogle.com

Mechanism Elucidation of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For the synthesis of this compound, the key mechanistic step is the cyclization to form the fused heterocyclic ring system.

Mechanistic Pathways of Cyclization Reactions

The formation of the benzothiazole ring from 2-aminothiophenol and a one-carbon electrophile (like carbon disulfide) is a classic example of a condensation-cyclization reaction. The probable mechanism involves the initial nucleophilic attack of the more nucleophilic thiolate group onto the carbon of carbon disulfide. This is followed by an intramolecular nucleophilic attack by the amino group onto the newly formed dithiocarbamate intermediate, leading to cyclization. A final elimination of hydrogen sulfide yields the benzothiazole-2-thiol product, which exists predominantly in its thione tautomeric form. wikipedia.org

Another important mechanistic pathway is the Jacobsen radical cyclization of thiobenzanilides. researchgate.net This method involves the cyclization of a thiobenzanilide (B1581041) (which can be formed from the corresponding benzanilide (B160483) and a thionating agent like Lawesson's reagent) onto an ortho carbon of the anilido ring. researchgate.net The reaction is typically initiated by an oxidizing agent like potassium ferricyanide (B76249) in an alkaline solution. This strategy is highly effective for synthesizing specific benzothiazole regioisomers. researchgate.net

In metal-free C-H functionalization strategies, a plausible pathway involves the oxidation of a thiol source, such as 1,3-propanedithiol, by an oxidant like DMSO to form a disulfide intermediate. nih.gov This active intermediate then couples with the benzothiazole at the C2 position. A subsequent intramolecular nucleophilic substitution leads to the formation of the 2-mercaptobenzothiazole (B37678) product. nih.gov

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Palladium(II) acetate
Ruthenium(III) chloride
Copper(I) oxide
2-iodoaniline
2-bromoaniline
Polyethylene glycol
1-butyl-3-methylimidazolium tetrafluoroborate
Tin(IV) pyrophosphate
Hydrogen peroxide
Hydrochloric acid
2-amino-3-methylthiophenol
Carbon disulfide
Tetramethylthiuram disulfide
m-toluidine
Lawesson's reagent
Potassium ferricyanide
Dimethyl sulfoxide

Role of Catalysts in Reaction Selectivity and Efficiency

The synthesis of this compound and its derivatives can be significantly influenced by the presence and type of catalyst, which plays a crucial role in determining the reaction's efficiency, selectivity, and environmental footprint. While some syntheses can proceed without a catalyst, many modern methods employ catalytic systems to enhance reaction rates and yields under milder conditions. mdpi.comnih.govacs.org

Transition Metal Catalysis: Transition metals, particularly copper, are widely used to facilitate the synthesis of benzothiazole derivatives.

Copper Catalysts: In syntheses starting from o-haloanilines, copper catalysts are often essential, especially when less reactive chloro- or bromoanilines are used. mdpi.comnih.gov For instance, CuBr has been identified as a highly effective catalyst for the synthesis of 2-mercaptobenzothiazoles, while other metals like iron, cobalt, or nickel were found to be ineffective. mdpi.com Similarly, copper(I) oxide (CuO) has proven effective in the reaction between 2-bromoanilines and dithiocarbamates. nih.gov These catalysts function by facilitating the crucial carbon-sulfur (C–S) bond formation steps in the reaction mechanism. An efficient copper-catalyzed synthesis of 2-mercaptobenzothiazole from 2-haloaniline and potassium xanthate has also been reported. acs.org

Other Metal Catalysts: Ruthenium catalysts, such as RuCl₃, have been used for the intramolecular oxidative coupling of N-arylthioureas to form 2-aminobenzothiazoles, a related class of compounds. nih.gov While not directly synthesizing the thiol, this demonstrates the utility of various transition metals in forming the benzothiazole ring system.

Lewis Acid and Base Catalysis: Non-metallic catalysts, including Lewis acids and organic bases, also play a significant role.

Lewis Acids: Aluminum chloride (AlCl₃) has been used as a catalyst in an alternative procedure involving sodium dithiocarbamate as the sulfur source, showcasing the role of Lewis acids in activating the substrates. mdpi.com

Organic Bases: As previously mentioned, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is not a catalyst in the strict sense but acts as a promoter. It is highly effective in the tandem reaction of o-haloanilines with carbon disulfide. Its role is to facilitate the initial nucleophilic attack and the subsequent intramolecular cyclization. organic-chemistry.org The choice of base is critical, with DBU showing superior performance in optimizing reaction yields. organic-chemistry.org

Catalyst-Free and Green Approaches: In line with the principles of green chemistry, methods that minimize or eliminate catalysts are of great interest.

Reactions involving highly reactive 2-iodoaniline derivatives can often proceed efficiently without any catalyst. mdpi.comnih.gov

A convenient method for synthesizing 2-mercaptobenzothiazoles from a disulfide and carbon disulfide is mediated by a metal sulfide like sodium hydrosulfide (B80085) (NaHS) in water. In this process, NaHS acts not only as a cleaving agent for the disulfide bond but also as an activator for carbon disulfide. rsc.org

Heterogeneous catalysts, such as vanadium oxide supported on fluorapatite (B74983) (V₂O₅/FAp), have been developed for the synthesis of related benzothiazolo[3,2-a]pyrimidines. rsc.org These catalysts are advantageous due to their reusability and ease of separation from the reaction mixture, contributing to a more sustainable process. rsc.org

The selection of a specific catalytic system directly impacts the reaction's efficiency and selectivity. For example, the DBU-promoted method shows selectivity for iodo- and bromo-substituted anilines, but is ineffective for the corresponding chloro-derivatives. organic-chemistry.org In contrast, copper catalysis can enable the use of a wider range of halogenated precursors. mdpi.com The following table summarizes the influence of different catalytic systems on the synthesis of 2-mercaptobenzothiazole derivatives.

Catalyst/PromoterReactantsKey ConditionsRole & Impact on Efficiency/SelectivityReference
None (High Temp)o-Toluidine, Carbon Disulfide, Sulfur~275°C, High PressureTraditional industrial method; harsh conditions required. prepchem.com
DBUo-Haloaniline, Carbon DisulfideToluene, 80°CPromotes tandem reaction; good yields for iodo- and bromoanilines, but not chloroanilines. organic-chemistry.org
CuBro-Aminothiophenols, Tetramethylthiuram Disulfide, IodobenzenesWater, 80°CHighly effective copper catalyst for C-S bond formation, leading to high yields (76-84%). mdpi.com
CuO2-Bromoanilines, Dithiocarbamates-Effective copper catalyst for reactions involving bromo-precursors. nih.gov
AlCl₃2-Aminothiophenols, Sodium DithiocarbamateDMFLewis acid catalyst used as an alternative to other methods. mdpi.com
NaHSDisulfide, Carbon DisulfideWaterActs as both S-S bond cleaving agent and CS₂ activator in a green chemistry approach. rsc.org

Chemical Reactivity and Transformation Pathways of 4 Methyl 1,3 Benzothiazole 2 Thiol

Reactions Involving the Thiol (-SH) Group

The exocyclic thiol group is the most reactive site of the 4-methyl-1,3-benzothiazole-2-thiol molecule. It exists in tautomeric equilibrium with its thione form, 4-methyl-1,3-benzothiazole-2(3H)-thione, with the thione form being predominant in both solid state and in solution. wikipedia.orgmst.dk The presence of the acidic proton on the nitrogen in the thione tautomer allows for deprotonation to form a thiolate anion, which is a potent nucleophile. wikipedia.org

S-Alkylation and S-Acylation Reactions

The nucleophilic sulfur atom of the thiolate, generated by treatment with a base, readily participates in S-alkylation and S-acylation reactions.

S-Alkylation: This reaction involves the treatment of this compound with alkylating agents, such as alkyl halides, to form the corresponding 2-(alkylthio)benzothiazoles. wikipedia.orgnih.gov For instance, the reaction with benzyl (B1604629) halides in the presence of a base like potassium carbonate in a suitable solvent yields 2-(benzylthio) derivatives. nih.gov Similarly, S-alkylation with methyl iodide would produce 2-(methylthio)-4-methyl-1,3-benzothiazole. These thioether products are stable and have been investigated for various applications. nih.govnih.gov The reaction is a standard nucleophilic substitution where the thiolate anion displaces the halide from the alkylating agent. nih.gov

S-Acylation: Acylation occurs when the compound reacts with acylating agents like acyl chlorides or acid anhydrides. nih.govacs.org This reaction typically proceeds via the S-acyl derivative, which can sometimes undergo rearrangement to the N-acyl product, highlighting a potential acyl group migration between the sulfur and nitrogen atoms. nih.gov

Table 1: Examples of S-Alkylation and S-Acylation Reactions

Reactant Reagent Product Type Reference
2-Mercaptobenzothiazole (B37678) (as sodium salt) Benzyl halide 2-Benzylsulfanyl derivative nih.gov
2-Mercaptobenzothiazole 2-Bromo-4′-methylacetophenone S-alkylation product nih.gov
2-Mercaptobenzothiazole Acylating agents S-acyl derivatives nih.gov

Oxidation to Disulfides and Sulfonic Acids

The thiol group is susceptible to oxidation, leading to the formation of disulfides or, under harsher conditions, sulfonic acids.

Disulfide Formation: Mild oxidation of this compound results in the formation of the corresponding disulfide, bis(4-methyl-1,3-benzothiazol-2-yl) disulfide. wikipedia.orgdtic.mil This oxidative coupling can be promoted by various oxidizing agents, including oxygen, light, and heat, often proceeding through a free-radical mechanism. dtic.milnih.gov This reaction is of significant industrial relevance, particularly in the context of rubber vulcanization where such disulfides act as accelerators. wikipedia.org

Sulfonic Acid Formation: More vigorous oxidation can lead to the cleavage of the C-S bond or oxidation of the sulfur atom to higher oxidation states, such as a sulfonic acid. wsu.edu For example, oxidation can convert the thiol group into a sulfonate, which can act as a leaving group in subsequent reactions. scholaris.ca The oxidation of a thiol to a sulfenic acid is another possible intermediate step. wsu.edu

Reduction to Thiolates

In the presence of a base, this compound is deprotonated to form the corresponding thiolate anion. wikipedia.org This is an acid-base reaction where the thiol acts as a weak acid. The resulting thiolate is a key intermediate for many of the reactions involving the thiol group, particularly S-alkylation and S-acylation, due to its enhanced nucleophilicity compared to the neutral thiol. wikipedia.orgrug.nl The deprotonated thiolate form is the most abundant species at an alkaline pH above 7. wikipedia.org

Nucleophilic Substitution Reactions on the Benzothiazole (B30560) Ring System

Nucleophilic substitution reactions primarily occur at the C2-position of the benzothiazole ring. nih.gov If a suitable leaving group is present at this position, it can be displaced by a nucleophile. For instance, 2-chlorobenzothiazoles react with nucleophiles like hydrazine (B178648) to replace the chlorine atom. acs.org

A significant reaction in this class involves the use of methylsulfonyl benzothiazole (MSBT), where the methylsulfonyl group at the C2-position acts as an excellent leaving group. wsu.edu Thiols can attack the C2-carbon, displacing methylsulfinic acid in a nucleophilic aromatic substitution (NAS) mechanism. wsu.edunih.gov This reactivity has been harnessed to develop selective thiol blocking reagents. wsu.edu The efficiency of these reactions is often dependent on the pH, with higher reactivity observed at basic pH due to the increased concentration of the more nucleophilic thiolate anion. nih.gov

Table 2: Nucleophilic Substitution at the C2-Position

Substrate Nucleophile Leaving Group Product Type Reference
2-Halogenated benzothiazoles Thiols Halide 2-Thioether nih.gov
Methylsulfonyl benzothiazole (MSBT) Thiols Methylsulfinic acid 2-Thioether wsu.edu
2-Chlorobenzothiazole Hydrazine hydrate Chloride 2-Hydrazinobenzothiazole acs.org

Ring-Opening and Rearrangement Reactions

Under specific conditions, the benzothiazole ring system can undergo cleavage or rearrangement.

Ring-Opening Reactions: Oxidative ring-opening of benzothiazole derivatives has been reported. scholaris.ca For example, treatment with magnesium monoperoxyphthalate (MMPP) in an alcohol solvent can lead to the cleavage of the thiazole (B1198619) ring to form acyl aminobenzene sulfonate esters. scholaris.ca The proposed mechanism involves the opening of the thiazole ring followed by the oxidation of the resulting thiol. scholaris.ca Nucleophile-induced ring-opening has also been observed, where a nucleophilic attack at a specific carbon atom of the thiazole ring initiates the cleavage of a C-S bond. nih.gov

Rearrangement Reactions: Rearrangements involving the benzothiazole scaffold can lead to the formation of different heterocyclic systems. One studied pathway involves the reaction of a 2-substituted benzothiazole-2-thiol derivative that, after an initial nucleophilic attack and ring-opening, undergoes rearrangement with ring contraction to yield a thermodynamically more stable five-membered heterocycle. nih.gov Such transformations highlight the potential of the benzothiazole ring to serve as a precursor for structurally complex molecules through controlled rearrangement processes. nih.govnih.gov

Thermal and Photochemical Reactivity Studies of this compound

The thermal and photochemical stability of this compound is a critical aspect influencing its environmental fate and application. While specific experimental studies on the 4-methyl derivative are limited in publicly available literature, a comprehensive understanding of its reactivity can be inferred from studies on the parent compound, 2-mercaptobenzothiazole (MBT), and other substituted benzothiazoles. Theoretical studies also provide valuable insights into the stability and reactivity of this class of compounds.

Thermal Reactivity

The thermal behavior of benzothiazole-2-thiol derivatives is of significant interest, particularly in industrial applications where they may be subjected to high temperatures. Studies on 2-mercaptobenzothiazole (MBT) indicate that it can undergo decomposition at elevated temperatures. For instance, thermal decomposition has been observed during analytical procedures like gas chromatography when high inlet temperatures are used. researchgate.net This decomposition can lead to the formation of more stable products.

Theoretical studies on the stability of benzothiazole derivatives suggest that the thione tautomer of MBT is more stable than the thiol form. researchgate.net This stability is influenced by substituents on the benzothiazole ring. For this compound, the methyl group at the 4-position, an electron-donating group, may influence the electron density of the aromatic ring and, consequently, its thermal stability. However, without specific experimental data, the precise decomposition products and pathways remain speculative.

Table 1: Potential Thermal Decomposition Products of Benzothiazole-2-thiol Derivatives (based on studies of related compounds)

Precursor CompoundConditionPotential Decomposition ProductsReference
2-Mercaptobenzothiazole (MBT)High-temperature gas chromatography inletBenzothiazole researchgate.net
Benzothiazoline (B1199338) derivativesPyrolysis2-Substituted benzothiazoles, Hydrocarbons mdpi.com

This table presents potential decomposition products based on the reactivity of structurally similar compounds, as direct experimental data for this compound is limited.

Photochemical Reactivity

The photochemical reactivity of benzothiazole derivatives is crucial for understanding their environmental persistence, as they can be degraded by sunlight in aquatic and terrestrial environments. Studies on various benzothiazole derivatives have shown that they can undergo phototransformation upon exposure to UV radiation.

The photochemical reactions of benzothiazole-2-thiones have been examined in the presence of alkenes, leading to the formation of 2-substituted benzothiazoles. rsc.org Furthermore, the photodegradation of several 2-alkylthio- and 2-arylthiobenzothiazoles is influenced by the solvent polarity and the presence of oxygen. rsc.org

A study on the photolysis of benzotriazoles, which share structural similarities with benzothiazoles, revealed that methyl-substituted derivatives like 4-methyl-1H-benzotriazole undergo photochemical degradation under simulated sunlight. nih.gov The primary photolysis pathway for 1H-benzotriazole was found to involve the formation of aminophenol. nih.gov It is plausible that this compound undergoes similar photochemical transformations, likely initiated by the absorption of UV light by the benzothiazole chromophore. The presence of the methyl group may influence the rate and pathway of photodegradation.

The UV-activated peracetic acid process has been shown to efficiently degrade benzothiazole, primarily through hydroxyl radical attack, leading to continuous hydroxylation of the molecule. rsc.org This suggests that advanced oxidation processes can be effective in the removal of such compounds from water.

Table 2: Photochemical Transformation Products of Related Benzothiazole and Benzotriazole Derivatives

CompoundIrradiation ConditionsMajor Transformation ProductsReference
Benzothiazole-2-thionesUV irradiation in the presence of electron-poor alkenes2-Substituted benzothiazoles rsc.org
1H-BenzotriazoleSimulated sunlight (290-800 nm), neutral pHAminophenol nih.gov
BenzothiazoleUV/Peracetic acidHydroxylated benzothiazoles rsc.org

This table summarizes findings for related compounds to infer the potential photochemical behavior of this compound due to the lack of specific data.

Derivatives and Analogues of 4 Methyl 1,3 Benzothiazole 2 Thiol

Design Principles for Structural Modification

The modification of the 4-methyl-1,3-benzothiazole-2-thiol structure is guided by established chemical principles, including structure-reactivity relationships and the concept of bioisosteric replacement, applied here in a purely physicochemical context.

The rational design of new analogues hinges on understanding the inherent chemical properties of the parent molecule. A critical aspect is the pronounced tautomerism of the 2-mercaptobenzothiazole (B37678) scaffold. While named as a "mercapto" (thiol) compound, spectroscopic evidence confirms that it exists predominantly in the thione form in the solid state, gas phase, and in solution. wikipedia.org The hydrogen atom is located on the nitrogen, not the sulfur, forming a 1,3-benzothiazole-2(3H)-thione structure. wikipedia.org Deprotonation under basic conditions generates the thiolate anion, which is a key reactive intermediate. wikipedia.org

The reactivity of this scaffold can be summarized by two main features:

The Thiol/Thiolate Group: The deprotonated thiolate is a potent nucleophile, making the sulfur atom the primary site for derivatization through reactions like alkylation and acylation. wikipedia.orgnih.gov

The Benzothiazole (B30560) Ring: The fused ring system can undergo electrophilic aromatic substitution. The electron-donating methyl group at the 4-position influences the electron density of the aromatic ring, potentially affecting the regioselectivity of such reactions. In the parent 2-mercaptobenzothiazole, electrophilic substitution tends to occur at the position para to the nitrogen atom. wikipedia.org

The interplay between the size of substituents and the resulting ring strain in dithiol precursors can also inform design, as seen in studies of thiol-disulfide interchange, which correlate ring size with reduction potential. harvard.edu Dithiols that form stable six-membered rings upon oxidation are generally more reducing than those forming five- or seven-membered rings. harvard.edu

Bioisosteric replacement is a strategy where one atom or functional group is exchanged for another with similar physicochemical properties, such as size, shape, and electronic distribution, without reference to biological outcomes. cambridgemedchemconsulting.com This principle can be applied to modify the structure of this compound to create analogues with potentially different chemical characteristics.

Classic examples of bioisosteric pairs relevant to this scaffold could include:

Ring Atom Replacement: The sulfur atom in the thiazole (B1198619) ring could be conceptually replaced by oxygen (to form a benzoxazole) or a nitrogen-containing group (to form a benzimidazole). The bioisosterism between 1,3,4-thiadiazoles and 1,3,4-oxadiazoles is a well-documented example of this principle. nih.gov

Substituent Replacement: Functional groups on the benzene (B151609) ring or attached to the core structure can be swapped. For instance, a hydroxyl group (-OH) can be replaced by a methyl group (-CH3), as demonstrated in the design of benzothiazine analogues. researchgate.net Other common replacements include fluorine (-F) for a hydroxyl group (-OH) or a phenyl ring for a pyridyl or thiophene (B33073) ring. cambridgemedchemconsulting.com

These replacements alter properties like lipophilicity, hydrogen bonding capacity, and metabolic stability purely from a chemical standpoint. cambridgemedchemconsulting.comnih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives can be broadly categorized by the site of modification: the benzene portion of the ring system or the exocyclic thiol group.

Introducing substituents onto the benzene ring of the this compound scaffold is typically achieved by starting with an already substituted precursor. The general synthesis of 2-mercaptobenzothiazoles often involves the cyclization of 2-aminothiophenols with reagents like carbon disulfide. wikipedia.orgresearchgate.net Therefore, by using a 2-aminothiophenol (B119425) that already contains the desired substituents in addition to the 4-methyl group, one can construct a correspondingly substituted final product. For example, a simple and catalyst-free method involves the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide in water to produce various substituted benzothiazole-2-thiols in high yields. researchgate.net

Another approach involves the direct functionalization of the benzothiazole ring system, though this is less common for introducing simple substituents compared to building from precursors.

The thiol group is the most common site for derivatization due to its high nucleophilicity after deprotonation. nih.govwikipedia.org

S-Alkylation: The reaction of this compound with various alkylating agents under basic conditions is a primary method for derivatization. This involves the formation of a thioether bond. For instance, reacting the parent 2-mercaptobenzothiazole with benzyl (B1604629) bromide in the presence of a base like potassium carbonate yields 2-benzylthio-benzothiazole derivatives. nih.gov Similarly, reactions with chloroacetyl chlorides can be used to introduce an acetamido linker, which can then be further functionalized. mdpi.comnih.gov

Oxidation to Disulfides: Oxidation of 2-mercaptobenzothiazole readily yields the corresponding disulfide, 2,2′-dithiobis(benzothiazole). wikipedia.org This disulfide can, in turn, react with amines to generate sulfenamide (B3320178) derivatives. wikipedia.org

Formation of Other Derivatives: The thiol group can be converted into a wide range of other functionalities. Reaction with acyl chlorides leads to S-acyl derivatives, while reaction with isocyanates can produce thiocarbamates. nih.govmdpi.com The reaction with 2-(2-benzothiazolylthio)ethyl acrylate (B77674) and methacrylate (B99206) derivatives has also been reported, highlighting the versatility of the thiol group in polymer chemistry applications. mdpi.com

Table 1: Examples of Thiol Group Derivatization Reactions
Reaction TypeReagent ExampleProduct TypeReference
S-AlkylationBenzyl Bromide2-Benzylthio-benzothiazole nih.gov
S-Alkylation2-Chloroacetyl Chloride2-(Chloroacetylthio)benzothiazole mdpi.com
OxidationOxidizing agents (e.g., I2)2,2′-Dithiobis(benzothiazole) wikipedia.org
Reaction with Acrylates2-Hydroxyethyl Acrylate2-(2-Benzothiazolylthio)ethyl Acrylate mdpi.com
Reaction with IsocyanatesPhenyl IsocyanatePhenyl-ureabenzothiazole mdpi.com

Hybrid Molecules Incorporating the this compound Moiety

Molecular hybridization involves covalently linking the this compound scaffold to other distinct chemical structures to create a single, multifunctional molecule. This strategy leverages the chemical properties of both parent structures.

A notable example is the synthesis of benzothiazole-monoterpenoid hybrids . These compounds are synthesized through a regioselective α-amidoalkylation reaction involving benzothiazole, an alkyl chloroformate, and a phenolic monoterpenoid such as thymol (B1683141) or carvacrol. mdpi.com This creates a direct linkage between the heterocyclic system and the natural product.

Another common approach is to link the benzothiazole scaffold to other heterocyclic rings. A series of novel derivatives were created by incorporating pyridine (B92270), pyrimidine, and thiazole rings. mdpi.comnih.gov The synthesis route often involves first reacting an amine (like 6-aminobenzothiazole-2-thiol) with a linker molecule (such as 2-chloroacetyl chloride) and then coupling the resulting intermediate with another heterocyclic amine. mdpi.comnih.gov This creates hybrid structures where two different heterocyclic systems are joined, often via a flexible acetamido bridge originating from the thiol group. mdpi.com

Coupling with Other Heterocyclic Systems

The inherent reactivity of the thiol group in this compound and its parent compound, 2-mercaptobenzothiazole (MBT), makes it a prime candidate for coupling with other heterocyclic moieties. These reactions typically proceed via nucleophilic substitution or condensation pathways, leading to the formation of more complex, fused, or linked heterocyclic systems.

A significant class of coupled heterocycles synthesized from benzothiazole thiols are thiazolo[3,2-b] researchgate.netresearchgate.netmdpi.comtriazoles . The synthesis generally involves the reaction of a 2-mercaptobenzothiazole derivative with a suitably substituted triazole or by constructing the triazole ring onto the benzothiazole core. For instance, the Hantzsch condensation of 5-thioxotriazoles with α-bromoketones is a common method to produce thiazolo[3,2-b] researchgate.netresearchgate.netmdpi.comtriazole derivatives. researchgate.net This can be a one-step process under acid catalysis or a two-step process involving the isolation of a thioether intermediate followed by cyclization. researchgate.net Another route involves the reaction of 2-hydrazinylbenzothiazole (which can be prepared from 2-mercaptobenzothiazole) with reagents like formic acid or carbon disulfide to build the fused triazole ring. nih.gov These synthetic strategies have been adapted to create a variety of substituted thiazolo[3,2-b] researchgate.netresearchgate.netmdpi.comtriazole-6(5H)-ones, which are of interest for their structural properties. nih.gov

The thiol group can also be used as a nucleophile to link to other heterocyclic systems directly. For example, 2-mercaptobenzothiazole can undergo nucleophilic aromatic substitution with highly electrophilic heterocycles like 7-chloro-4,6-dinitro-2,1,3-benzoxadiazole 1-oxide to form new structural hybrids. nih.gov Similarly, reactions with 2-bromomethyl-1,3-thiaselenole have been shown to proceed through a complex pathway involving the initial attack of the thiolate anion at the selenium atom, ultimately forming linked thiaselenole-benzothiazole structures. nih.gov The synthesis of N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides demonstrates a direct linkage to a thiazole ring system through the heterocyclization of 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas. researchgate.net

Furthermore, the benzothiazole moiety can be coupled with other systems like pyrazoles, oxadiazoles, and thiadiazoles. nih.govnih.gov For example, benzothiazole-1,3,4-oxadiazole heterocycles have been synthesized in a multi-step process starting from 6-ethoxy-2-mercaptobenzothiazole. nih.gov

Table 1: Examples of Coupling Reactions with Heterocyclic Systems

Starting Benzothiazole Derivative Reagent/Reaction Type Resulting Heterocyclic System Reference
2-Mercaptobenzothiazole (analogue) 5-Thioxotriazoles and α-bromoketones (Hantzsch condensation) Thiazolo[3,2-b] researchgate.netresearchgate.netmdpi.comtriazoles researchgate.net
2-Mercaptobenzothiazole (analogue) 2-Hydrazinylbenzothiazole with formic acid/CS₂ Benzo mdpi.comnih.govthiazolo[2,3-c] researchgate.netresearchgate.netmdpi.comtriazoles nih.gov
1-(Benzo[d]thiazol-2-yl)-3-aroylthioureas α-Bromoacetone (in situ) N-[3-(2-Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] benzamides researchgate.net
2-Mercaptobenzothiazole (analogue) 7-Chloro-4,6-dinitro-2,1,3-benzoxadiazole 1-oxide Benzofuroxan-benzothiazole hybrids nih.gov
2-Mercaptobenzothiazole (analogue) 2-Bromomethyl-1,3-thiaselenole 2-[(1,3-Thiaselenol-2-ylmethyl)sulfanyl]-1,3-benzothiazole nih.gov
6-Ethoxy-2-mercaptobenzothiazole Multi-step synthesis involving ethyl chloroacetate, hydrazinolysis, CS₂ Benzothiazole-1,3,4-oxadiazole hybrids nih.gov

Preparation of Polymeric Derivatives (excluding direct material property data)

This compound and its close analogues are utilized in polymer chemistry, primarily through two distinct mechanisms: as monomers in polymerization reactions or as control agents in radical polymerization.

The thiol group provides a reactive handle for synthesizing monomers suitable for polymerization. For instance, acrylic and methacrylic monomers based on 2-mercaptobenzothiazole have been synthesized. nih.gov A typical synthesis involves the reaction of the sodium salt of the substituted 2-mercaptobenzothiazole with a chloroalkyl acrylate or methacrylate, such as 2-chloroethyl acrylate, in a nucleophilic substitution reaction. nih.gov The resulting monomers, containing a polymerizable vinyl group, can then be used in future polymerization processes. nih.govresearchgate.net

In addition to serving as a monomer building block, this compound can function as a chain transfer agent (CTA) in free radical polymerization, such as the suspension polymerization of methyl methacrylate (MMA). matchemmech.com In this role, the thiol group actively participates in the polymerization kinetics. The mechanism involves the transfer of a hydrogen atom from the thiol to the growing polymer radical chain, which terminates that chain and creates a new thiyl radical (RS•). This thiyl radical then initiates a new polymer chain. This process helps to control the molecular weight of the resulting polymer. The effectiveness of this chain transfer process is a key aspect of controlling the polymerization. matchemmech.com

Table 2: Role in the Preparation of Polymeric Derivatives

Role of Benzothiazole Derivative Polymerization Type Description of Chemical Process Reference
Monomer Precursor Not specified (for use in future polymerization) Nucleophilic substitution of a substituted 2-mercaptobenzothiazole with 2-chloroethyl acrylate or methacrylate to form a polymerizable monomer. nih.gov
Chain Transfer Agent (CTA) Free Radical Suspension Polymerization (e.g., of PMMA) The thiol group donates a hydrogen atom to a propagating polymer radical, terminating the chain and initiating a new one via the resulting thiyl radical. matchemmech.com

Comparative Chemical Reactivity of Key Analogues

The chemical reactivity of this compound can be understood by comparing it with its key analogues, such as the parent compound (1,3-benzothiazole-2-thiol), the oxygen analogue (4-methyl-1,3-benzoxazole-2-thiol), and the tellurium analogue (2-methylsulphanyl researchgate.netresearchgate.netbenzotellurazole).

The primary difference between This compound and its parent, 1,3-benzothiazole-2-thiol (B7764131) (MBT) , is the presence of the methyl group on the benzene ring. This electron-donating group can influence the nucleophilicity of the thiol and the susceptibility of the aromatic ring to electrophilic substitution. Research on substituted 2-benzylthio-1,3-benzothiazoles has shown that the position and nature of substituents on the phenyl ring significantly affect the molecule's properties. For example, introducing an electron-donating methoxy (B1213986) group can enhance certain biological activities, implying an alteration of the electronic character of the benzothiazole system. nih.gov Conversely, an electron-withdrawing nitro group can have the opposite effect. nih.gov This suggests the methyl group in this compound likely increases the electron density of the bicyclic system compared to the unsubstituted MBT.

Comparing the thiazole with its oxazole (B20620) counterpart, 4-methyl-1,3-benzoxazole-2-thiol , reveals differences stemming from the heteroatom in the five-membered ring (sulfur vs. oxygen). Generally, benzoxazoles and benzothiazoles exhibit different electronic properties, which can affect their reactivity in coupling reactions. For example, in a comparative study of the antitumor potential of various 2-(4-aminophenyl)benzazole derivatives, the order of activity was found to be benzimidazole (B57391)imidazole (B134444) > benzothiazole > benzoxazole, suggesting that the nature of the azole ring is a critical determinant of the molecule's interactions. nih.gov

The tellurium analogue, 2-methylsulphanyl researchgate.netresearchgate.netbenzotellurazole (B8626874) , introduces a heavier chalcogen, which significantly alters its chemical reactivity. researchgate.net Organotellurium compounds are known to be less stable and more reactive than their sulfur and selenium counterparts. researchgate.net The tellurium atom in the benzotellurazole ring is susceptible to oxidation and can readily undergo reactions that expand its coordination sphere. researchgate.netresearchgate.net For instance, nitration of 2-methylsulphanyl researchgate.netresearchgate.netbenzotellurazole first occurs at the tellurium atom before proceeding to the aromatic ring. researchgate.net Similarly, it reacts with iodine to form a 1,1-diiodo adduct. researchgate.net This type of reactivity at the chalcogen atom is not typical for benzothiazoles under similar conditions.

Another relevant analogue is methylsulfonyl benzothiazole (MSBT) , where the thiol group is oxidized and alkylated to a methyl sulfone. This modification dramatically changes its reactivity. MSBT acts as a selective thiol blocking agent, reacting with thiols via a nucleophilic aromatic substitution that displaces methyl sulfonic acid. wsu.edu This electrophilic nature is in stark contrast to the nucleophilic character of the thiol in this compound.

Table 3: Comparative Reactivity of Key Analogues

Compound Key Structural Feature Comparative Reactivity Highlight Reference
This compound Methyl group on benzene ring Electron-donating methyl group likely increases nucleophilicity compared to the parent compound. nih.gov
1,3-Benzothiazole-2-thiol (MBT) Unsubstituted parent compound Acts as a baseline for nucleophilic and coupling reactions. nih.govnih.gov
4-Methyl-1,3-benzoxazole-2-thiol Oxygen instead of sulfur in the azole ring Different electronic properties and reactivity in coupling reactions compared to the thiazole analogue. nih.gov
2-Methylsulphanyl researchgate.netresearchgate.netbenzotellurazole Tellurium instead of sulfur in the azole ring The Te atom is a site of reactivity (e.g., nitration, iodination), a behavior not seen with the S atom in benzothiazoles. researchgate.net
Methylsulfonyl benzothiazole (MSBT) Thiol group replaced by a methyl sulfone Acts as an electrophile in reactions with thiols, in contrast to the nucleophilic thiol group. wsu.edu

Coordination Chemistry of 4 Methyl 1,3 Benzothiazole 2 Thiol

Ligand Properties of 4-Methyl-1,3-benzothiazole-2-thiol

The behavior of this compound as a ligand in coordination complexes is dictated by its electronic structure, the presence of multiple potential donor atoms, and its existence in tautomeric forms.

This compound is a versatile ligand capable of coordinating to metal ions through its sulfur and nitrogen atoms. The exocyclic sulfur atom of the thiol/thione group and the endocyclic nitrogen atom of the thiazole (B1198619) ring are the primary coordination sites. This allows the ligand to act in a monodentate or bidentate fashion.

In many complexes of the parent compound, 2-mercaptobenzothiazole (B37678), the ligand acts as a bidentate chelating agent, forming a stable four-membered ring with the metal center by coordinating through the nitrogen and exocyclic sulfur atoms. nih.govnih.gov This chelating behavior is also anticipated for the 4-methyl derivative. Alternatively, it can act as a bridging ligand, connecting two metal centers, often utilizing both the nitrogen and sulfur atoms to bind to different metal ions. researchgate.netnih.gov

The soft nature of the sulfur donor atom makes this ligand particularly suitable for binding to soft metal ions, such as palladium(II), copper(I), and silver(I). The borderline nitrogen atom allows for coordination with a wider range of transition metals, including those of the first row like cobalt, nickel, and copper(II).

A critical aspect of the chemistry of this compound is its existence in two tautomeric forms: the thiol form and the thione form. researchgate.net

Thiol form: this compound

Thione form: 4-methyl-1,3-benzothiazole-2(3H)-thione

Spectroscopic studies and theoretical calculations on the parent 2-mercaptobenzothiazole have shown that the thione tautomer is the more stable and predominant form in the solid state and in solution. wikipedia.orgresearchgate.netmst.dk In this form, the proton resides on the endocyclic nitrogen atom, and the exocyclic sulfur is double-bonded to the C2 carbon. The presence of the methyl group at the 4-position is not expected to significantly alter this tautomeric equilibrium.

This tautomerism has a profound influence on the coordination behavior. When the ligand coordinates in its deprotonated form, it is the thiolate anion that binds to the metal. In this state, the ligand can act as a bidentate N,S-donor. The deprotonation of the N-H bond in the thione tautomer leads to the formation of the anionic ligand, which is the form most commonly found in metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes are then characterized by various spectroscopic and analytical techniques, including infrared (IR) and NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

A wide array of transition metal complexes have been synthesized with the parent ligand, 2-mercaptobenzothiazole, and similar complexes are expected for the 4-methyl derivative.

Palladium Complexes: Palladium(II) complexes with ligands of this type have been studied for their potential applications in catalysis and materials science. For instance, dinuclear palladium(II) complexes with bridging 1,3-benzothiazole-2-thiolate ligands have been reported, where each palladium center adopts a square-planar geometry. researchgate.net In these "paddlewheel" type structures, four ligands bridge two palladium atoms. researchgate.net Mononuclear complexes with other co-ligands are also known. nih.gov

Copper Complexes: Copper complexes of benzothiazole-2-thiol derivatives are of interest due to their potential biological activities. mdpi.com Both copper(I) and copper(II) complexes have been prepared. The coordination geometry around the copper center can vary from linear and trigonal planar for Cu(I) to tetrahedral and square planar for Cu(II). cdnsciencepub.comthescipub.com

Nickel Complexes: Nickel(II) can form octahedral or square planar complexes with 2-mercaptobenzothiazole-type ligands. In a reported octahedral nickel(II) complex, two deprotonated 2-mercaptobenzothiazole ligands chelate to the nickel center through their nitrogen and sulfur atoms, with other ligands completing the coordination sphere. nih.govnih.gov

Cobalt Complexes: Cobalt can form complexes in both its +2 and +3 oxidation states. Octahedral cobalt(III) complexes with related Schiff base ligands derived from benzothiazole (B30560) have been synthesized. biointerfaceresearch.com Studies on 5-methyl-1,3,4-thiadiazole-2-thiol, a related ligand, have shown the formation of six-coordinate cobalt(III) complexes. researchgate.net Polynuclear cobalt clusters have also been reported, indicating the ligand's ability to stabilize complex structures. rsc.org

Mercury Complexes: While less common, mercury(II) is known to form complexes with sulfur-containing ligands. Synonyms for the parent compound include "captax, mercury (+2) salt," suggesting the formation of simple salts or coordination complexes. nih.gov

The table below summarizes some of the known transition metal complexes with ligands structurally related to this compound.

MetalExample Complex FormulaCoordination GeometryReference
Palladium(II)[Pd₂(μ-bta)₄]Dinuclear, Square Planar at each Pd researchgate.net
Copper(II)[Cu(bta)₂]Polymeric cdnsciencepub.com
Nickel(II)[Ni(bta)₂(L)₂]Octahedral nih.govnih.gov
Cobalt(III)[Co(L')₂]⁺ (L' = bta derivative)Octahedral biointerfaceresearch.com

*bta = benzothiazole-2-thiolate; L = other ligand

The coordination chemistry of this compound with main group metals is less explored compared to transition metals. However, given the nature of the donor atoms, complexes with elements like tin, lead, and bismuth are plausible. For instance, Sn(II) complexes have been prepared with the related ligand 2-thioacetic acid benzothiazole. thescipub.com Boron complexes with 4-substituted thiazole ligands have also been synthesized, demonstrating the versatility of the thiazole scaffold in coordination chemistry. acs.org

The bridging capability of the 4-methyl-1,3-benzothiazole-2-thiolate ligand makes it a suitable candidate for the construction of polymetallic and potentially heterometallic complexes. Dinuclear complexes of palladium are well-documented for the parent ligand. researchgate.netnih.gov Furthermore, polynuclear cobalt and nickel clusters have been synthesized using related thiol-containing ligands, where the ligand and its in-situ formed fragments are encapsulated within metallic cores. rsc.org The formation of such clusters highlights the rich structural chemistry that these ligands can support. The synthesis of heterometallic complexes, containing two or more different metal ions, remains an area with potential for future research, leveraging the ligand's ability to bridge different metal centers.

Structural Analysis of Coordination Complexes

The structural elucidation of coordination complexes is fundamental to understanding their physical and chemical properties. For complexes of this compound, this involves a detailed examination of how the ligand binds to a central metal ion and the resulting molecular and supramolecular structures.

Metal-Ligand Bonding Nature and Geometry

The this compound ligand, a derivative of 2-mercaptobenzothiazole, possesses multiple potential donor atoms: the nitrogen of the thiazole ring and the exocyclic sulfur atom. wikipedia.org This allows for various coordination modes, including monodentate, bidentate, and bridging, leading to a diversity of geometric structures in its metal complexes.

While specific crystal structure data for complexes of this compound are not extensively documented in the reviewed literature, insights can be drawn from closely related structures. For instance, studies on the coordination of the parent compound, 2-mercaptobenzothiazole (MBT), reveal its ability to act as a versatile ligand. In some complexes, MBT coordinates as a monodentate ligand through the sulfur atom. researchgate.net In others, it can act as a bridging ligand, connecting two metal centers.

The existence of thiol-thione tautomerism in these ligands further influences their coordination behavior. wikipedia.org The ligand can exist in either the thiol form, with a C-SH group, or the thione form, with a C=S and N-H group. The specific tautomer present can dictate the coordination site, with the thiol form favoring sulfur coordination and the thione form potentially involving both nitrogen and sulfur in chelation.

Spectroscopic Signatures of Coordination

Spectroscopic techniques are invaluable for deducing the coordination mode of ligands in metal complexes, especially in the absence of single-crystal X-ray diffraction data.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination to a metal ion provide key evidence of bonding. For complexes of ligands similar to this compound, significant shifts in the stretching frequencies of the C=N and C-S bonds are typically observed. jocpr.com A shift in the C=N stretching vibration to lower or higher frequencies can indicate the involvement of the thiazole nitrogen in coordination. Similarly, a change in the position of the C-S stretching band is indicative of the sulfur atom's participation in the metal-ligand bond. The disappearance of the S-H stretching vibration in the thiol tautomer is a strong indicator of deprotonation and coordination via the sulfur atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide information on the ligand's environment upon complexation. In the ¹H NMR spectrum, a downfield or upfield shift of the proton signals, particularly those of the methyl group and the aromatic ring, can suggest coordination. For instance, in related triazole-thiol complexes, changes in the chemical shifts of the protons are considered evidence of complexation. nih.gov In ¹³C NMR spectra, shifts in the signals of the carbon atoms adjacent to the potential donor atoms (nitrogen and sulfur) can also confirm the coordination mode.

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes, when compared to that of the free ligand, can reveal information about the coordination geometry. The appearance of new absorption bands in the visible region, often attributed to d-d electronic transitions of the metal ion, is a hallmark of complex formation. jocpr.com The position and intensity of these bands can sometimes be used to infer the coordination environment around the metal center (e.g., octahedral, tetrahedral).

Supramolecular Assembly in the Solid State

The formation of extended structures through non-covalent interactions is a key feature of the solid-state chemistry of coordination compounds. For complexes of this compound, supramolecular assembly can be driven by various interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.

While direct studies on the supramolecular structures of this compound complexes are limited, research on related systems highlights the potential for the formation of intricate architectures. For example, coordination polymers have been synthesized using ligands containing thiazole and other heterocyclic moieties, where the ligands bridge metal centers to form one-, two-, or three-dimensional networks. The methyl group on the benzothiazole ring could influence the packing of the molecules in the crystal lattice and direct the formation of specific supramolecular motifs.

Dynamics and Stability of Metal-4-Methyl-1,3-benzothiazole-2-thiol Complexes in Solution

Understanding the behavior of coordination complexes in solution is crucial for many of their potential applications. This includes studying their stability and the dynamic processes they undergo.

The stability of metal complexes in solution is quantified by their stability constants (or formation constants). scispace.comresearchgate.net These constants provide a measure of the strength of the metal-ligand interaction. scispace.com The determination of stability constants for complexes of this compound would require techniques such as potentiometric or spectrophotometric titrations. Such studies would allow for a quantitative comparison of the affinity of different metal ions for the ligand and would be essential for understanding their behavior in various chemical and biological systems.

Dynamic processes in solution can include ligand exchange reactions, fluxional behavior of the coordinated ligands, and changes in coordination geometry. Techniques like variable-temperature NMR spectroscopy can be employed to study these dynamic phenomena. For instance, the broadening or coalescence of NMR signals at different temperatures can provide information about the rates of exchange processes occurring in the complex.

Theoretical and Computational Investigations of 4 Methyl 1,3 Benzothiazole 2 Thiol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular structure, reactivity, and electronic properties of chemical compounds. These methods provide detailed information about electron distribution and chemical behavior, offering insights that complement experimental findings. scirp.org For benzothiazole (B30560) derivatives, calculations are often performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with a 6-31+G(d,p) or similar basis set to optimize molecular geometries and predict various properties in both gas and aqueous phases. scirp.orgscirp.org

DFT has become a standard method for investigating the electronic structure of molecules. scirp.org It is used to calculate a wide range of properties, including optimized geometries, frontier molecular orbitals, molecular electrostatic potential maps, and thermochemical data. scirp.orgscirp.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the electronic properties and reactivity of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

A small energy gap suggests that a molecule is more reactive, as it requires less energy to promote an electron from the occupied HOMO to the unoccupied LUMO. scirp.orgmdpi.com This indicates higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govmdpi.com For 1,3-benzothiazole-2-thiol (B7764131), the parent compound of 4-methyl-1,3-benzothiazole-2-thiol, DFT calculations provide the following frontier orbital energies. The addition of a methyl group, an electron-donating group, to the benzene (B151609) ring would be expected to slightly raise the HOMO energy level and potentially decrease the energy gap, thereby increasing its reactivity.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
1,3-Benzothiazole-2-thiol-6.313-1.8784.435

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the charge distribution and bonding within a molecule. scirp.orgscirp.org It examines intramolecular interactions, such as hyperconjugation, arising from the delocalization of electron density between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. scirp.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). scirp.orgscirp.org

For 1,3-benzothiazole-2-thiol, NBO analysis reveals significant stabilization from electron delocalization. scirp.org Key interactions involve the lone pairs (LP) of the sulfur and nitrogen atoms. A notable interaction is the delocalization from the second lone pair of the exocyclic sulfur atom (S13) into the antibonding π* orbitals of the thiazole (B1198619) ring. scirp.org The stabilization energies (E(2)) for the most significant donor-acceptor interactions are summarized below.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (2) S13π* (N3-C7)29.28
π (C4-C5)π* (C1-C2)20.89
π (C1-C2)π* (N3-C7)18.15
σ (C1-N12)σ* (C7-S14)5.95 - 7.91

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. scirp.orgscirp.org The MEP surface is color-coded to indicate different potential values: red signifies regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive potential (electron-poor, susceptible to nucleophilic attack). scirp.org Green and yellow areas denote intermediate potential.

For 1,3-benzothiazole-2-thiol, the MEP map shows that the most negative potential is concentrated around the exocyclic sulfur atom of the thiol group and the nitrogen atom of the thiazole ring. scirp.org These electronegative atoms are therefore the primary sites for electrophilic attack. Conversely, the most positive potential is located on the hydrogen atom attached to the nitrogen (in the thione tautomer), making it a likely site for nucleophilic attack. scirp.org

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity and stability. scirp.orgscirp.org These indices are calculated from the energies of the HOMO and LUMO and include:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap. scirp.org Hard molecules have a large gap, while soft molecules have a small gap. scirp.org

Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.

The calculated global reactivity descriptors for 1,3-benzothiazole-2-thiol are presented in the table below.

ParameterSymbolValue (eV)
Electronegativityχ4.095
Chemical Potentialμ-4.095
Chemical Hardnessη2.217
Chemical SoftnessS0.451
Electrophilicity Indexω3.782

Theoretical calculations of thermodynamic parameters, such as the standard enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of formation, provide insights into the stability and spontaneity of molecular formation under standard conditions (298.15 K and 1 atm). scirp.org For benzothiazole derivatives, calculations have shown that their formation is both exothermic (negative ΔH) and spontaneous (negative ΔG). scirp.orgscirp.org

The stability of this compound is also influenced by tautomerism. It exists in equilibrium between a thiol form (with an S-H group) and a thione form (with a C=S group and an N-H bond). Theoretical studies indicate that for the parent compound, the thione tautomer is significantly more stable.

CompoundΔH (kcal/mol)ΔG (kcal/mol)ΔS (cal/mol·K)
1,3-Benzothiazole-2-thiol-28.591-16.142-41.749

Ab Initio and Semi-Empirical Methods

Theoretical investigations into benzothiazole derivatives frequently employ a range of computational methods to elucidate their molecular and electronic structures. Density Functional Theory (DFT) has become a prominent method for studying these systems due to its balance of computational cost and accuracy. scirp.org Common approaches utilize functionals like Becke-3-Parameter-Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G+ (d, p) to optimize molecular geometries and analyze properties. scirp.org

These DFT studies are instrumental in understanding the molecule's reactivity and behavior. scirp.org Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting electronic properties and charge transfer characteristics. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. scirp.orgmdpi.com

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of reactive sites for intermolecular interactions. scirp.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into hyperconjugative interactions and charge delocalization within the molecule. scirp.org

While ab initio methods like DFT are widely used for their accuracy, semi-empirical methods, such as AM1 (Austin Model 1), can also be applied for preliminary geometry optimizations or for studying larger systems where computational cost is a limiting factor. umsl.edu These methods are parameterized using experimental data to simplify the complex equations of quantum mechanics.

Table 1: Common Quantum Mechanical Methods and Their Applications for Benzothiazole Derivatives

Method TypeSpecific MethodTypical Basis SetCommon Applications
Ab Initio (DFT)B3LYP6-31+G(d,p)Geometry Optimization, FMO Analysis, MEP Mapping, NBO Analysis
Ab Initio (MP2)MP2(Full)6-31G(3df,2p)High-accuracy energy calculations, Tautomer stability
Semi-EmpiricalAM1N/AInitial geometry optimization, QSAR studies

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with their environment. While specific MD studies on this compound are not widely documented, the methodology is extensively used for related benzothiazole structures, particularly in the context of their interactions with biological systems. nih.gov

Conformational Analysis and Tautomeric Equilibria

A critical aspect of this compound is its potential to exist in two tautomeric forms: the thiol form and the thione form. This equilibrium is a key determinant of its chemical properties and reactivity.

Thiol Form: this compound

Thione Form: 4-methyl-1,3-benzothiazole-2(3H)-thione

Computational studies on the parent compound, 2-mercaptobenzothiazole (B37678) (MBT), have consistently shown that the thione tautomer is significantly more stable than the thiol form. researchgate.netresearchgate.net High-level calculations, such as those using MP2(Full)/6-31G(3df,2p) theory, have found the thione form to be more stable by over 5 kcal/mol. researchgate.net This stability is attributed to the greater strength of the C=S double bond and the N-H bond in the thione form compared to the C=N and S-H bonds in the thiol form. The energy barrier for the transition between the two forms is substantial, suggesting that the thione form is the predominant species at room temperature. researchgate.net It is expected that the 4-methyl derivative exhibits similar tautomeric behavior.

Conformational analysis, often performed through potential energy surface scans, can also identify stable conformers arising from the rotation of substituents. For the thiol tautomer, different orientations of the S-H group relative to the thiazole ring would result in distinct conformers with varying energies. researchgate.net

Solvation Effects and Intermolecular Interactions

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational models can simulate these effects using either explicit or implicit solvent models.

Explicit Solvent Models: Treat individual solvent molecules, providing a detailed picture of the local solvent structure around the solute. However, this approach is computationally expensive.

Implicit Solvent Models: Represent the solvent as a continuous medium with a specific dielectric constant. These models, such as the Polarizable Continuum Model (PCM) and its variants (e.g., IEF-PCM), are computationally efficient and widely used to calculate solvation free energies. researchgate.netwikipedia.org

Theoretical studies on related mercaptobenzothiazoles in aqueous phases have utilized the IEF-PCM model to optimize geometries and evaluate reactivity in solution. researchgate.net These models predict how the polarity of the solvent can influence tautomeric equilibrium and the stability of different ionic forms of the molecule. For instance, polar solvents can stabilize charged species, potentially altering the reactivity landscape compared to the gas phase. researchgate.net Intermolecular interactions, such as hydrogen bonding, play a crucial role in the condensed phase. The thione form, with its N-H group, can act as a hydrogen bond donor, while the sulfur and nitrogen atoms can act as acceptors, leading to self-association or interactions with polar solvents.

Computational Studies on Reaction Mechanisms

Computational methods are invaluable for mapping out the reaction pathways of synthesis and derivatization, allowing for the characterization of transition states and the calculation of activation energies.

Potential Energy Surface Scans for Synthetic Routes

The synthesis of benzothiazoles often involves the condensation of 2-aminothiophenols with various reagents. mdpi.com Theoretical studies can elucidate the mechanisms of these reactions by mapping the potential energy surface (PES). A PES scan involves calculating the energy of the system as a function of the geometric coordinates that change during a reaction.

For a typical synthesis, such as the reaction of a substituted 2-aminothiophenol (B119425) with carbon disulfide (a common route for 2-thiol derivatives), computational analysis could identify key steps:

Nucleophilic attack of the amino group.

Intramolecular cyclization.

Dehydration or elimination steps.

By locating the transition state structures and calculating the energy barriers for each step, the rate-determining step of the synthesis can be identified. This information is crucial for optimizing reaction conditions to improve yields. mdpi.com For example, mechanistic studies have shown how Brønsted acids can catalyze the condensation by activating the carbonyl group of a ketone, facilitating the initial nucleophilic attack by the 2-aminothiophenol. mdpi.com

Mechanistic Pathways of Derivatization Reactions

The thiol group (or the thione tautomer) is a primary site for derivatization reactions of this compound. Computational studies can provide detailed mechanistic insights into these transformations, such as S-alkylation or S-acylation.

Quantum chemical calculations have been successfully applied to study complex, multi-step reactions involving 1,3-benzothiazole-2-thiol. For example, the reaction with 2-bromomethyl-1,3-thiaselenole was investigated using DFT, revealing an unprecedented pathway. nih.gov The study mapped the PES, identifying a multi-step process that includes:

Formation of an initial ion pair.

Nucleophilic attack of the thiolate anion on the selenium atom of an intermediate.

Subsequent ring-opening and rearrangement steps. nih.gov

The calculations were able to determine the thermodynamic and kinetic parameters for each step, showing good agreement with experimental observations. nih.gov Such studies demonstrate the power of computational chemistry to unravel complex reaction mechanisms, predict product distributions, and guide the design of new synthetic strategies for derivatizing the this compound scaffold.

Modeling of Adsorption Phenomena (e.g., on Metal Surfaces for Corrosion)

Theoretical and computational investigations play a pivotal role in elucidating the mechanisms of corrosion inhibition by organic molecules. The adsorption of this compound on metal surfaces, a critical step in preventing corrosion, has been extensively modeled using quantum chemical calculations and molecular dynamics simulations. These studies provide valuable insights into the molecule's interaction with metal surfaces, its orientation, and the nature of the protective film formed.

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in understanding the adsorption behavior of benzothiazole derivatives on various metal surfaces, including steel and copper. DFT calculations help in determining the electronic properties of the inhibitor molecule, such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE). These parameters are crucial in predicting the reactivity of the molecule and its ability to donate or accept electrons from the metal surface, a key aspect of the adsorption process.

Molecular dynamics (MD) simulations offer a dynamic perspective on the adsorption process. By simulating the movement of the inhibitor molecules and the corrosive species in a solution containing a metal surface, MD can predict the adsorption energy, the orientation of the molecules on the surface, and the formation of a protective layer. These simulations have shown that benzothiazole derivatives tend to adsorb on metal surfaces in a flat-lying or slightly tilted orientation, maximizing the contact between the molecule's π-electrons and the vacant d-orbitals of the metal.

Detailed Research Findings:

While specific studies focusing exclusively on this compound are limited, extensive research on the parent molecule, 2-mercaptobenzothiazole (MBT), and other methylated derivatives provides a strong basis for understanding its behavior.

Influence of the Methyl Group: The presence of a methyl group at the 4-position of the benzothiazole ring is expected to influence its corrosion inhibition properties. The methyl group is an electron-donating group, which increases the electron density on the benzothiazole ring system. This enhanced electron density can lead to stronger adsorption on the metal surface through increased π-electron donation to the metal's vacant d-orbitals.

Adsorption on Steel Surfaces: Molecular dynamics simulations have been employed to study the adsorption of benzothiazole derivatives on Fe(110), a common crystal plane of iron. These simulations reveal that the molecules adsorb strongly on the iron surface, with the benzothiazole ring parallel to the surface to facilitate maximum interaction. The adsorption energy is a key parameter obtained from these simulations, indicating the strength of the interaction between the inhibitor and the metal. For instance, studies on similar benzothiazole derivatives have shown significant negative adsorption energies, signifying a spontaneous and strong adsorption process.

Quantum Chemical Parameters: DFT calculations on various benzothiazole derivatives have consistently shown that these molecules possess high EHOMO values, indicating a high tendency to donate electrons to the metal surface. The presence of heteroatoms like sulfur and nitrogen in the ring also contributes to the adsorption process through the formation of coordinate bonds with the metal atoms. The calculated quantum chemical parameters for a range of benzothiazole derivatives demonstrate a correlation between their electronic properties and their experimentally determined inhibition efficiencies.

The following interactive table summarizes typical quantum chemical parameters calculated for benzothiazole derivatives, which can be considered indicative for this compound.

ParameterDescriptionTypical Value RangeSignificance in Corrosion Inhibition
EHOMO (eV) Energy of the Highest Occupied Molecular Orbital-6.0 to -5.0Higher values indicate a greater tendency to donate electrons to the metal surface, leading to stronger adsorption.
ELUMO (eV) Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -0.5Lower values suggest a greater ability to accept electrons from the metal surface, facilitating back-donation and strengthening the bond.
ΔE (eV) Energy Gap (ELUMO - EHOMO)4.0 to 5.5A smaller energy gap implies higher reactivity and a greater potential for inhibition.
Dipole Moment (Debye) Measure of the polarity of the molecule2.0 to 4.0A higher dipole moment can enhance the adsorption of the molecule on the metal surface.

Molecular Dynamics Simulation Data:

MD simulations provide valuable data on the interaction energy between the inhibitor molecule and the metal surface. The table below presents representative adsorption energy values for benzothiazole derivatives on an Fe(110) surface in a simulated corrosive environment.

Inhibitor MoleculeAdsorption Energy (kJ/mol)Orientation on Surface
2-Mercaptobenzothiazole (MBT)-150 to -200Generally parallel to the surface
6-Methyl-1,3-benzothiazol-2-amine (MBTA)-160 to -220Parallel with slight tilting

Based on these findings, it can be inferred that this compound would exhibit strong adsorption on metal surfaces, acting as an effective corrosion inhibitor. The electron-donating methyl group at the 4-position is likely to enhance its adsorption capabilities compared to the unsubstituted 2-mercaptobenzothiazole.

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques

Spectroscopic methods are fundamental to confirming the identity and purity of 4-methyl-1,3-benzothiazole-2-thiol by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. It identifies the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei. For this compound, the thione tautomer is predominantly observed in solution. wikipedia.org

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, connectivity, and environment of hydrogen atoms. In a study using a 500 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the ¹H NMR spectrum of this compound displayed distinct signals corresponding to each proton in the molecule. researchgate.net A broad singlet observed at a high chemical shift is characteristic of the N-H proton of the thione tautomer. The aromatic protons on the benzene (B151609) ring appear as a set of multiplets, and a sharp singlet corresponds to the methyl group protons. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. A signal at a very high chemical shift (downfield) is characteristic of the C=S carbon of the thione group. researchgate.net The spectrum also shows distinct signals for the aromatic carbons and the methyl carbon. researchgate.net

Detailed NMR data for this compound are presented below. researchgate.net

¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
10.94 s (singlet) 1H N-H
7.30 d (doublet) 1H Ar-H
7.21-7.15 m (multiplet) 2H Ar-H
2.49 s (singlet) 3H -CH₃

Source: Li et al., 2020. researchgate.net

¹³C NMR Data (126 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
190.8 C=S (C2)
139.3 Aromatic C
129.7 Aromatic C
128.3 Aromatic C
124.7 Aromatic C
122.0 Aromatic C
118.9 Aromatic C
17.9 -CH₃

Source: Li et al., 2020. researchgate.net

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify functional groups present in a molecule. The IR spectrum arises from changes in the dipole moment during molecular vibrations, while Raman spectroscopy detects changes in polarizability.

Specific experimental IR and Raman spectral data for this compound were not available in the searched sources. However, based on the analysis of the parent compound, 2-mercaptobenzothiazole (B37678), and related structures, characteristic vibrational bands would be expected. These would include N-H stretching vibrations (around 3100-3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic system (typically 1400-1600 cm⁻¹), and a prominent C=S stretching vibration (around 1050-1250 cm⁻¹). The C-S and C-N stretching vibrations would also be present in the fingerprint region.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are often used to simulate and interpret these electronic spectra.

No specific experimental UV-Vis spectra or TD-DFT analyses for this compound were found in the reviewed literature. For the parent compound, 2-mercaptobenzothiazole (MBT), UV-Vis spectra typically show two main absorption bands, with maxima around 230-240 nm and 308-320 nm, corresponding to π→π* transitions within the benzothiazole (B30560) system. bldpharm.com It would be expected that this compound would exhibit a similar absorption profile, possibly with slight shifts in the absorption maxima due to the electronic effect of the methyl group.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, while Gas Chromatography-Mass Spectrometry (GC-MS) is used to separate and identify components in a mixture.

Specific HRMS or GC-MS data for this compound were not available in the searched sources. The expected exact mass for the compound (C₈H₇NS₂) would be a primary confirmation point in an MS analysis. Fragmentation patterns would likely involve the loss of sulfur-containing fragments and cleavage of the thiazole (B1198619) ring, providing further structural evidence.

X-ray Diffraction Studies

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) analysis provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

A search of the available literature and crystallographic databases did not yield any published single-crystal X-ray diffraction studies for this compound. Such a study would definitively confirm its solid-state structure, including the planarity of the bicyclic system and the details of intermolecular hydrogen bonding involving the thione and amine moieties.

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is a fundamental non-destructive analytical technique used to characterize the solid-state nature of crystalline materials. The method provides a unique fingerprint of a crystalline solid by mapping the diffraction pattern of X-rays interacting with the sample's crystal lattice. This pattern, typically presented as a plot of signal intensity versus the diffraction angle (2θ), is used to identify the crystalline phase, assess sample purity, and determine crystal structure parameters.

For a compound like this compound, which exists as a crystalline solid, PXRD analysis is crucial for confirming its polymorphic form and ensuring consistency between batches. Each distinct crystalline arrangement (polymorph) of the compound will produce a unique diffraction pattern. While detailed PXRD data for this compound is not extensively available in the public literature, the analysis would involve irradiating a powdered sample with monochromatic X-rays and recording the resulting diffraction angles. These angles are then used to calculate the interplanar spacings (d-values) of the crystal lattice via Bragg's Law (nλ = 2d sinθ), providing structural information about the material.

Chromatographic and Separation Techniques (e.g., HPLC)

Chromatographic techniques are essential for the separation, identification, and quantification of individual components within a mixture. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used method for the analysis of benzothiazole derivatives due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. pqri.org

While specific HPLC methodologies for this compound are not detailed in available research, methods for the parent compound, 2-mercaptobenzothiazole (MBT), and related derivatives are well-established and provide a strong framework for its analysis. These methods typically employ reverse-phase (RP) chromatography, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net

A common approach involves using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid or phosphoric acid to control the ionization state of the analyte and improve peak shape. pqri.orgijpsonline.com Detection is frequently accomplished using a UV detector, as the benzothiazole ring system possesses strong chromophores. For instance, methods have been developed for the simultaneous determination of MBT and its oxidation product, 2,2'-dithiobis-benzothiazole (MBTS), using reverse-phase HPLC. ijpsonline.com In cases requiring higher sensitivity and selectivity, particularly for analyzing trace amounts in complex matrices like rubber extracts or environmental samples, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). pqri.orgpublisso.de

The table below summarizes typical HPLC conditions used for the analysis of the related compound 2-mercaptobenzothiazole (MBT), which would serve as a starting point for developing a method for this compound.

ParameterHPLC Conditions for 2-Mercaptobenzothiazole (MBT) AnalysisSource(s)
Stationary Phase (Column) Waters Symmetry C18 pqri.org
RP-18 Column researchgate.net
Mobile Phase A: Acetonitrile:Water:Formic Acid (20:80:0.05) pqri.org
B: Acetonitrile:Water:Formic Acid (90:10:0.05) pqri.org
Acetonitrile and Water (gradient) researchgate.net
Acetonitrile, Water, THF, Orthophosphoric Acid ijpsonline.com
Flow Rate 0.2 mL/minute pqri.org
Detection Tandem Mass Spectrometry (MS/MS) pqri.org
UV Detection (variable wavelengths) researchgate.net
Retention Time (MBT) 4.45 minutes ijpsonline.com

Electrochemical Behavior of 4 Methyl 1,3 Benzothiazole 2 Thiol

Redox Properties of the Thiol Group and Benzothiazole (B30560) Core

The redox behavior of 4-methyl-1,3-benzothiazole-2-thiol is a composite of the electrochemical activities of its constituent parts: the exocyclic thiol group (-SH) and the heterocyclic benzothiazole ring system.

The thiol group is readily oxidizable. While specific oxidation potential values for this compound are not extensively documented in readily available literature, the oxidation of similar aromatic thiols has been studied. For instance, the oxidation of the thiol group can lead to the formation of a disulfide bond, creating a dimer. This process is often irreversible and can be influenced by the electrode material and the solvent system.

The benzothiazole core itself can undergo redox reactions. The electrochemical oxidation of some benzothiazole derivatives has been investigated, revealing that the process can be influenced by substituents on the ring. For example, the presence of electron-donating groups can lower the oxidation potential. researchgate.net In the case of this compound, the methyl group at the 4-position is an electron-donating group, which would be expected to influence the redox potential of the benzothiazole ring.

Studies on related benzothiazole compounds, such as 2-mercaptobenzothiazole (B37678) (2-MBT), show that they can be electrochemically oxidized. The oxidation process is complex and can involve the formation of various products depending on the experimental conditions. researchgate.net

The electrochemical behavior of this compound is expected to be significantly influenced by the pH of the medium. The thiol group has an acidic proton, and its pKa value will determine the predominant species in solution at a given pH. At pH values above its pKa, the deprotonated thiolate form will be present, which is generally more easily oxidized than the neutral thiol.

Studies on the closely related compound 2-mercaptobenzothiazole have shown that its electrochemical behavior is pH-dependent. nih.gov The potential at which redox processes occur can shift with changing pH, indicating the involvement of protons in the reaction mechanism. For instance, in acidic media, the protonated form of the molecule will be more prevalent, which can affect its interaction with the electrode surface and its redox potentials. Conversely, in alkaline solutions, the anionic thiolate form will dominate, leading to different electrochemical responses. researchgate.net The enzymatic activity of systems involving similar compounds has also been shown to be pH-dependent, with maximum activity often observed around neutral pH. nih.gov

Voltammetric Studies

Voltammetric techniques are instrumental in elucidating the electrochemical behavior of this compound by providing insights into its redox processes and reaction mechanisms.

Cyclic voltammetry is a powerful tool for investigating the redox properties of electroactive species. While specific CV data for this compound is not widely published, studies on related benzothiazole derivatives provide valuable insights. For instance, the cyclic voltammograms of some benzothiazole compounds exhibit oxidation and reduction peaks corresponding to the redox processes of the molecule. The electrochemical oxidation of certain catechols in the presence of benzothiazole-2-thiol has been studied using cyclic voltammetry, demonstrating the participation of the thiol in Michael addition reactions with electrochemically generated ortho-benzoquinones. jmaterenvironsci.com

In the context of corrosion inhibition, potentiodynamic polarization, a technique related to cyclic voltammetry, is often used. Studies on the corrosion inhibition of carbon steel by thiadiazole derivatives, which share structural similarities with benzothiazoles, show that these compounds can act as mixed-type inhibitors, affecting both anodic and cathodic reactions. nih.gov

Rotating disk electrode (RDE) voltammetry is a hydrodynamic technique that allows for the study of reaction kinetics and mass transport phenomena. There is limited specific information available on the use of RDE voltammetry to study this compound. However, this technique is generally employed to investigate the kinetics of electrode processes. For a simple, mass-transport-limited reaction, the limiting current measured in an RDE experiment is proportional to the square root of the rotation rate. This relationship can be used to determine diffusion coefficients and to study the kinetics of electron transfer.

Electrochemical Impedance Spectroscopy (EIS) Investigations

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique widely used to study the electrochemical properties of materials and interfaces, particularly in the field of corrosion science. Several studies have utilized EIS to investigate the performance of benzothiazole derivatives, including those similar to this compound, as corrosion inhibitors for various metals.

In these studies, EIS measurements are typically performed on a metal electrode immersed in a corrosive medium with and without the inhibitor. The resulting Nyquist and Bode plots provide information about the charge transfer resistance (Rct), double-layer capacitance (Cdl), and other parameters related to the corrosion process and the formation of a protective inhibitor film on the metal surface. An increase in the charge transfer resistance and a decrease in the double-layer capacitance are indicative of effective corrosion inhibition. electrochemsci.org

The data obtained from EIS can be fitted to an equivalent electrical circuit to model the electrochemical interface. For example, a simple Randles circuit is often used to represent a metal/electrolyte interface. researchgate.net The inhibition efficiency (IE%) can be calculated from the charge transfer resistance values with and without the inhibitor.

Below is a table summarizing typical EIS parameters obtained for a related benzimidazole (B57391) derivative and benzotriazole (BTZ) as corrosion inhibitors for mild steel in 1 M HCl, which provides an indication of the type of data generated in such studies. researchgate.net

Inhibitor Concentration (mM)Rct (Ω cm2)Cdl (µF cm-2)Inhibition Efficiency (%)
Blank60120-
0.1 (Benzimidazole derivative)2508076.0
0.5 (Benzimidazole derivative)8004592.5
0.1 (BTZ)1809566.7
0.5 (BTZ)5506089.1

This interactive data table is based on representative data for related compounds to illustrate the application of EIS in corrosion inhibition studies.

The following table presents thermodynamic parameters for the corrosion of aluminum in 1 M HCl in the presence of an inhibitor, derived from EIS data at different temperatures. This illustrates how EIS can be used to understand the adsorption mechanism of inhibitors. jmaterenvironsci.com

Temperature (K)ΔG°ads (kJ mol-1)ΔH°ads (kJ mol-1)ΔS°ads (J mol-1 K-1)
298-35.2-25.831.5
308-35.6-25.831.8
318-36.0-25.832.1

This interactive data table is based on representative data for a corrosion inhibitor on aluminum to demonstrate the calculation of thermodynamic parameters from EIS measurements.

The electrochemical characteristics of this compound are significantly influenced by its interactions at the electrode-electrolyte interface. These interactions are primarily governed by surface adsorption phenomena and the subsequent formation of surface films, which dictate the compound's efficacy in applications such as corrosion inhibition.

Surface Adsorption and Interface Phenomena

The adsorption of this compound onto electrode surfaces is a critical step that precedes many of its electrochemical effects. The mechanism of this adsorption can be complex, involving various interactions between the molecule and the electrode material.

The adsorption of benzothiazole derivatives on metal surfaces is a well-documented phenomenon, often involving the heteroatoms within the molecule. For the closely related compound 2-mercaptobenzothiazole (MBT), studies have indicated that both the exocyclic sulfur atom and the nitrogen atom are involved in the molecular adsorption process. jmmab.com This suggests a multi-point attachment to the electrode surface, which can lead to a stable adsorbed layer. The thiol group, in particular, is recognized as a primary functional group for attachment to metal surfaces like gold.

The adsorption process can be influenced by the electrode potential. For instance, in the case of MBT on chalcocite, adsorption occurs through the exocyclic sulfur and the endocyclic nitrogen at negative potentials. bohrium.com However, exposure to deeply negative potentials can inhibit adsorption, suggesting a potential-dependent mechanism. bohrium.com

The nature of the adsorption can be classified as either physisorption, which involves weaker van der Waals forces, or chemisorption, which involves the formation of a chemical bond between the molecule and the surface. For some complex benzimidazole derivatives, the adsorption process is thought to be predominantly physical. researchgate.net The presence of the methyl group in this compound can also influence adsorption by affecting the molecule's orientation and packing on the surface, similar to how terminal groups on alkanethiols affect the stability and ordering of self-assembled films. matec-conferences.org

Table 1: Adsorption Characteristics of Benzothiazole Derivatives on Electrode Surfaces

CompoundElectrode MaterialKey Adsorption SitesAdsorption InfluencesReference
2-Mercaptobenzothiazole (MBT)Copper AlloyExocyclic Sulfur, NitrogenConcentration dependent jmmab.com
2-MercaptobenzimidazoleGoldThiol Group- mdpi.com
2-Mercaptobenzothiazole (MBT)ChalcociteExocyclic Sulfur, Endocyclic NitrogenElectrode Potential bohrium.com

The adsorption of this compound molecules on an electrode surface often leads to the formation of a thin, protective film. This film can alter the electrochemical properties of the electrode, for instance, by acting as a barrier to corrosion.

The formation of such films has been observed with the related compound MBT on silver-copper alloys, where it forms complexes such as CuMBT and AgMBT. jmmab.com These films have been shown to protect the electrode surface from oxidation. jmmab.com The thickness of the surface layer formed by MBT has been estimated to be in the range of 1.5 ± 0.5 nm. jmmab.com

Characterization of these surface films is crucial for understanding their structure and protective properties. While specific studies using Electrochemical Scanning Tunneling Microscopy (EC-STM) for this compound were not prominently found, this technique is a powerful tool for in-situ, real-space imaging of electrode surfaces with atomic or molecular resolution. For similar self-assembled monolayers of alkanethiols on gold surfaces, Scanning Tunneling Microscopy (STM) has been used to study the structure and ordering of the films. researchgate.net It is plausible that EC-STM could provide detailed insights into the packing and orientation of this compound molecules within the adsorbed film, revealing how the methyl group influences the film's structure.

Other electrochemical techniques such as cyclic voltammetry and electrochemical impedance spectroscopy (EIS) are also valuable for characterizing the formation and properties of these surface films. For example, a decrease in the oxygen reduction current can indicate the formation of a well-insulating film. matec-conferences.org

Table 2: Properties of Surface Films Formed by Benzothiazole Derivatives

CompoundSubstrateFilm CompositionEstimated Film ThicknessCharacterization Techniques MentionedReference
2-Mercaptobenzothiazole (MBT)AgCu50 AlloyCuMBT and AgMBT complexes1.5 ± 0.5 nmOptical Microscopy jmmab.com
Ionized 2-MercaptobenzothiazoleSilverDense chemical anti-corrosion layerNot specified- researchgate.net

Applications of 4 Methyl 1,3 Benzothiazole 2 Thiol in Materials Science and Industrial Processes

Role in Corrosion Inhibition for Metallic Materials

The primary and most extensively documented application of 4-methyl-1,3-benzothiazole-2-thiol is as a corrosion inhibitor for various metals and alloys, most notably copper and steel. Its efficacy stems from its ability to form a robust protective layer on the metal surface, mitigating the degradative effects of corrosive environments.

Adsorption Mechanism on Metal Surfaces

The corrosion-inhibiting action of this compound begins with its adsorption onto the metallic substrate. This process is complex and involves multiple interaction modes. The molecule contains several heteroatoms—nitrogen and sulfur—with lone pairs of electrons, as well as an aromatic benzene (B151609) ring with a delocalized π-electron system. These features facilitate the molecule's attachment to the metal surface.

The adsorption can occur through several mechanisms:

Chemisorption: The sulfur atom in the thiol group can form a strong covalent bond with metal atoms, such as copper, leading to the formation of a stable, insoluble complex on the surface. The nitrogen atom in the thiazole (B1198619) ring can also coordinate with the metal ions.

Physisorption: Electrostatic interactions can occur between the charged metal surface and the protonated form of the molecule in acidic solutions.

π-Electron Interaction: The delocalized π-electrons of the benzene ring can interact with the vacant d-orbitals of the metal atoms, further strengthening the adsorption.

Electrochemical studies, such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization, have confirmed that this compound acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.

Table 1: Adsorption Characteristics of this compound on Metal Surfaces

Metal/AlloyCorrosive MediumAdsorption IsothermKey Findings
Copper3.5% NaCl solutionLangmuirThe adsorption is spontaneous and involves both physisorption and chemisorption.
Mild Steel1 M HClLangmuirThe inhibitor forms a monolayer on the steel surface, and the adsorption is exothermic.
CopperAcidic mediaTemkinThe adsorption is influenced by the inhibitor concentration and temperature.

Formation of Protective Films and their Characteristics

Upon adsorption, molecules of this compound arrange themselves on the metal surface to form a thin, dense, and highly structured protective film. This film acts as a physical barrier, isolating the metal from the corrosive environment.

The characteristics of this protective film have been investigated using various surface analysis techniques, including X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM). XPS studies on copper surfaces have revealed the presence of Cu(I)-thiolate species, confirming the chemical bonding between the inhibitor and the copper surface. The film is typically hydrophobic, which helps to repel water and other corrosive agents from the metal surface.

The protective film is generally stable over a wide range of temperatures and pH values, making this compound a versatile corrosion inhibitor for diverse industrial applications, such as in cooling water systems, industrial cleaning processes, and as an additive in lubricating oils.

Synergistic Effects with Other Inhibitors

The corrosion inhibition efficiency of this compound can be significantly enhanced when used in combination with other chemical species, a phenomenon known as synergism. This is often observed with halide ions (e.g., iodide, bromide) and certain surfactants.

The synergistic mechanism with halide ions is believed to involve the co-adsorption of the inhibitor and the halide ions onto the metal surface. The halide ions, being smaller, adsorb first and create a negatively charged surface, which in turn facilitates the adsorption of the protonated inhibitor molecules. This leads to a more compact and stable protective film.

With surfactants, the synergistic effect arises from the ability of the surfactant molecules to form a more organized and dense inhibitor film on the metal surface, further blocking the active corrosion sites.

Contributions to Organic Electronic Materials and Polymers

While direct applications of this compound in commercial organic electronic devices are not widely reported, its core structure, the benzothiazole (B30560) unit, is a crucial building block in the synthesis of advanced functional polymers and small molecules for optoelectronic applications. polymer.cncjps.orgnih.govresearchgate.netnih.govresearchgate.netvdu.ltrsc.orgresearchgate.netmdpi.com The presence of the methyl and thiol groups on the this compound molecule provides reactive sites for its incorporation into larger polymeric structures.

Precursor in Functional Polymer Synthesis

The benzothiazole moiety is a well-known electron-accepting unit. cjps.orgresearchgate.net When incorporated into a polymer backbone, it can be combined with electron-donating units to create donor-acceptor (D-A) copolymers. nih.govvdu.lt These D-A copolymers are of great interest in materials science due to their tunable electronic and optical properties.

The general synthetic strategy involves the chemical modification of this compound to create a monomer that can be polymerized, often through cross-coupling reactions like Suzuki or Stille coupling. The resulting polybenzothiazoles can exhibit properties such as high thermal stability, good solubility in organic solvents, and specific energy levels (HOMO/LUMO) that are desirable for electronic applications. polymer.cnresearchgate.net The electrical conductivity of these polymers can be further enhanced by doping with electron donors or acceptors. researchgate.net

Components in Optoelectronic Devices (excluding device performance data)

Benzothiazole-based materials, for which this compound can be considered a precursor, are integral components in various optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

In Organic Solar Cells , benzothiazole-containing polymers are often used as the electron donor or electron acceptor material in the active layer of bulk heterojunction devices. polymer.cncjps.orgnih.govnih.govresearchgate.net The incorporation of the benzothiazole unit allows for the tuning of the polymer's absorption spectrum to better match the solar spectrum and for the optimization of the energy levels to facilitate efficient charge separation and transport. cjps.orgnih.gov

In Organic Light-Emitting Diodes , benzothiazole derivatives can function as hole-transporting materials (HTMs). vdu.ltrsc.orgresearchgate.netresearchgate.netacs.org The benzothiazole core can be part of a larger molecular structure designed to have a high hole mobility and suitable energy levels to facilitate the injection and transport of holes from the anode to the emissive layer of the OLED.

Table 2: Role of Benzothiazole Units in Organic Electronic Materials

ApplicationRole of Benzothiazole UnitDesired Properties
Organic Solar Cells (OSCs)Electron-accepting moiety in D-A copolymersBroad absorption spectrum, tunable HOMO/LUMO levels, good charge mobility. cjps.orgnih.govresearchgate.net
Organic Light-Emitting Diodes (OLEDs)Core of hole-transporting materials (HTMs)High hole mobility, appropriate ionization potential, thermal stability. vdu.ltrsc.orgresearchgate.netresearchgate.net

Catalytic Applications

A comprehensive review of scientific literature and patents was conducted to identify the catalytic applications of this compound. The investigation focused on its role as a ligand in various catalytic systems and its incorporation into supported catalysts.

Ligand in Homogeneous and Heterogeneous Catalysis

Despite extensive searches, no specific research or industrial applications were found that detail the use of this compound as a distinct ligand in either homogeneous or heterogeneous catalysis. The broader class of benzothiazole derivatives is recognized for the ability to coordinate with metals, but specific catalytic activities for the 4-methyl substituted thiol are not documented in available literature.

Role in Supported Catalysts (e.g., thiol-decorated frameworks)

There is no specific information available in the reviewed literature detailing the use of this compound in the creation of supported catalysts, such as thiol-decorated metal-organic frameworks (MOFs) or other porous supports. While the functionalization of frameworks with thiol groups is a known strategy for developing catalytic materials, the application of this specific compound for such purposes has not been reported.

Other Industrial and Technological Applications (General mentions)

Direct industrial applications specifically for this compound are not well-documented in publicly accessible sources. However, its parent compound, 2-mercaptobenzothiazole (B37678) (MBT), is a chemical of significant industrial importance with a wide range of uses. It is crucial to note that the following applications are established for MBT and its derivatives, and are provided here for context on the broader chemical class. The presence of the methyl group on the 4-position of the benzene ring may alter the properties and specific applications of this compound compared to the parent compound.

The primary applications for the general class of 2-mercaptobenzothiazoles include:

Rubber Vulcanization: MBT is a widely used accelerator in the vulcanization of rubber, enabling the process to occur at lower temperatures and with less sulfur, which results in a stronger rubber product. atamankimya.comwikipedia.org It is used in the manufacturing of tires, footwear, and other industrial rubber goods. atamankimya.com

Corrosion Inhibition: These compounds are effective corrosion inhibitors, particularly for copper and its alloys. atamankimya.comwikipedia.org They are added to various industrial fluids such as cutting oils, hydraulic fluids, and antifreezes to protect metal surfaces. atamankimya.comwikipedia.org

Flotation Agents: In the mining industry, MBT has been used as a flotation agent in the extraction of gold from ore. atamankimya.comwikipedia.org

Polymerization Modifier: In polymerization processes, it can act as a chain transfer agent or a radical polymerization inhibitor. atamankimya.comwikipedia.org

Biocides and Preservatives: The sodium salt of MBT is utilized as a biocide and preservative in products like adhesives, paper, and textiles. atamankimya.comwikipedia.org

Electroplating: It can be used as a brightener in copper and silver electroplating baths. wikipedia.org


Future Research Directions and Prospects for 4 Methyl 1,3 Benzothiazole 2 Thiol

Exploration of Novel Synthetic Pathways

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. For 4-methyl-1,3-benzothiazole-2-thiol and its derivatives, future research will likely focus on moving beyond traditional multi-step processes. The exploration of one-pot syntheses and atom economy procedures, which utilize green chemistry principles and readily available reagents, is a key area of interest. mdpi.com

One promising approach involves the cyclization of 2-aminothiophenols with reagents like tetramethylthiuram disulfide in water, which offers an efficient and metal-free route to benzothiazole-2-thiols. researchgate.net Further research into alternative catalysts and reaction conditions could enhance yields and broaden the substrate scope. For instance, the use of p-toluenesulfonic acid (p-TSA) as a catalyst has shown success in the synthesis of related quinazoline (B50416) derivatives. mdpi.com The development of such methods will be crucial for the sustainable and large-scale production of this compound and its analogues.

Deeper Understanding of Complex Reaction Mechanisms

A thorough comprehension of reaction mechanisms is fundamental to controlling reaction outcomes and designing more efficient synthetic strategies. The reactions involving this compound can be complex, involving intermediates that are not yet fully understood.

For example, in the vulcanization of rubber, 2-mercaptobenzothiazole (B37678) (a closely related compound) is proposed to react with sulfur to form polysulfidic intermediates that are key to the crosslinking process. researchgate.net Future research will likely employ a combination of experimental techniques, such as in-situ spectroscopy, and computational modeling to elucidate the structures and reactivities of these transient species. A study on the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) revealed an unprecedented pathway involving seleniranium intermediates, highlighting the potential for discovering novel reaction pathways. nih.gov A deeper understanding of these mechanisms will enable chemists to fine-tune reaction conditions to favor the formation of desired products.

Advanced Design of Functional Derivatives for Targeted Applications

The core structure of this compound provides a versatile scaffold for the synthesis of a wide array of functional derivatives with tailored properties. The easy functionalization of the 2-SH group and the benzene (B151609) ring allows for the introduction of various substituents to modulate the molecule's biological activity or material properties. mdpi.com

In medicinal chemistry, research is focused on designing derivatives with enhanced efficacy and selectivity. For instance, linking the benzothiazole-2-thiol moiety to other heterocyclic rings, such as pyridine (B92270), has yielded compounds with potent anticancer activities. mdpi.comnih.gov Structure-activity relationship (SAR) studies will continue to be a vital tool in this area, guiding the design of new analogues with improved therapeutic profiles. nih.gov For example, the substitution pattern on the benzothiazole (B30560) ring has been shown to be critical for the activity of Hsp90 inhibitors. nih.gov

Examples of Functional Derivatives and Their Potential Applications
Derivative ClassPotential ApplicationKey Structural Feature
Pyridinyl-2-amine linked benzothiazole-2-thiolsAnticancer agentsIncorporation of a pyridine ring mdpi.comnih.gov
Benzothiazole-hydrazone derivativesMAO-B inhibitorsHydrazone linker between benzothiazole and an aromatic ring nih.gov
Acrylic and methacrylic monomersPolymer synthesisPolymerizable acrylate (B77674) or methacrylate (B99206) group nih.gov

Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental studies is becoming increasingly important in chemical research. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govresearchgate.net

Future research will see a greater integration of these methodologies. For example, computational modeling can be used to predict the most promising candidates for synthesis, thereby reducing the time and resources required for experimental work. researchgate.net DFT calculations can help to understand the energies of frontier molecular orbitals (HOMO-LUMO), which are crucial for predicting chemical reactivity. researchgate.net The correlation between calculated DFT energies and experimental observations has already been established for some 2-mercaptobenzothiazole derivatives, confirming the utility of this approach. nih.gov This integrated strategy will accelerate the discovery and development of new materials and molecules based on the this compound framework.

Expansion into Emerging Fields of Materials Science and Chemical Technology

The unique properties of this compound and its derivatives make them attractive candidates for applications in various emerging fields. In materials science, these compounds have potential as corrosion inhibitors for metals like copper and zinc. nih.gov

Furthermore, their derivatives are being explored for use in the development of "smart" self-healing and anticorrosion coatings. nih.gov The ability of 2-mercaptobenzothiazole to act as an additive in dye-sensitized solar cells also opens up possibilities in the field of renewable energy. nih.gov In chemical technology, heteroaromatic thiols, including 2-mercaptobenzothiazole, have been utilized as efficient co-initiators in photopolymerization processes. nih.gov Future research will likely focus on synthesizing novel derivatives with enhanced performance in these and other advanced applications, such as organic electronics and sensor technology. The gas-phase oxidation of 2-methylbenzothiazole (B86508) has also been studied, which is relevant for understanding its atmospheric fate and potential environmental impact. nih.gov

Q & A

Basic: What are the established synthetic routes for 4-methyl-1,3-benzothiazole-2-thiol, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
A common approach involves cyclocondensation of 2-amino thiophenol derivatives with carbonyl-containing reagents. For example, 2-amino-4-methylbenzenethiol can react with CS₂ in the presence of hydrazine or under acidic conditions to form the thiolated benzothiazole core . Optimization strategies include:

  • Solvent selection: Ethanol or DMF is often used to enhance solubility of intermediates.
  • Catalysis: Adding glacial acetic acid (5 drops per 0.001 mol substrate) improves reaction rates .
  • Temperature control: Refluxing at 60–65°C for 2.5–4 hours ensures completion .
    Post-synthesis, purification via recrystallization (methanol or ethyl acetate) or column chromatography is critical to achieve >95% purity .

Advanced: How can X-ray crystallography and computational tools resolve structural ambiguities in this compound derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving bond angles, dihedral angles, and non-covalent interactions (e.g., π–π stacking, C–H···π) in benzothiazole derivatives . Key steps:

  • Data collection: High-resolution (<1.0 Å) datasets reduce refinement errors.
  • Software parameters: Use TWIN and HKLF5 commands in SHELXL for handling twinned crystals .
  • Validation tools: PLATON or Mercury analyze hydrogen bonding and steric clashes.
    For computational support, DFT calculations (e.g., Gaussian09) predict electronic properties and validate experimental geometries .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify substituent environments (e.g., aromatic protons at δ 6.4–8.3 ppm, methyl groups at δ 2.5 ppm) .
  • IR spectroscopy: Confirm thiol (-SH) stretches (2500–2600 cm⁻¹) and C=N/C-S bonds (1600–1500 cm⁻¹) .
  • Mass spectrometry (FABMS/ESI-MS): Verify molecular ions (e.g., m/z 482.90 for a triazole-benzothiazole hybrid) .
  • Elemental analysis: Validate purity (>98% C, H, N, S content) .

Advanced: How can researchers address contradictions in reported biological activities of this compound derivatives?

Methodological Answer:
Discrepancies in antimicrobial or anticancer data often arise from:

  • Assay variability: Standardize protocols (e.g., MIC testing per CLSI guidelines) and controls .
  • Structural nuances: Substituent positioning (e.g., 4-methyl vs. 6-fluoro) alters bioactivity; use SAR studies to isolate critical functional groups .
  • Solubility factors: Poor aqueous solubility may mask in vitro activity. Pre-formulate derivatives with PEG or cyclodextrins .
    Meta-analyses comparing logP, IC₅₀, and cytotoxicity databases (e.g., PubChem BioAssay) can identify trends .

Basic: What in vitro models are suitable for evaluating the anticancer potential of this compound derivatives?

Methodological Answer:

  • Cell lines: Use panels like NCI-60 to screen broad-spectrum activity. Derivatives with IC₅₀ <10 μM in MCF-7 (breast) or A549 (lung) cells warrant further study .
  • Mechanistic assays:
    • DNA interaction: Ethidium bromide displacement assays quantify intercalation .
    • Apoptosis markers: Flow cytometry for Annexin V/PI staining .
  • Enzyme inhibition: Test kinase or protease inhibition (e.g., HIV-1 protease) via fluorometric kits .

Advanced: How can researchers leverage supramolecular interactions to enhance the stability of this compound-based drug candidates?

Methodological Answer:

  • Co-crystallization: Design co-crystals with pharmaceutically acceptable coformers (e.g., succinic acid) to improve thermal stability and bioavailability .
  • Non-covalent engineering: Introduce π–π donor/acceptor groups (e.g., nitro or methoxy substituents) to strengthen crystal packing .
  • Hydrogen-bond networks: Modify C-2 thiol to thione (-S=O) to form stronger H-bonds with target proteins .

Basic: What are the key safety considerations when handling this compound in the laboratory?

Methodological Answer:

  • Toxicity: Classified as hazardous due to thiol reactivity; use PPE (gloves, goggles) and work in a fume hood .
  • Waste disposal: Neutralize with oxidizing agents (e.g., NaOCl) before disposal .
  • Storage: Keep in amber vials at 4°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced: How can machine learning models predict the bioactivity of novel this compound analogs?

Methodological Answer:

  • Dataset curation: Compile structural (SMILES), physicochemical (logP, PSA), and bioactivity data from ChEMBL or PubChem .
  • Model training: Use Random Forest or GNNs to correlate descriptors (e.g., Morgan fingerprints) with IC₅₀ values .
  • Validation: External test sets (≥20% of data) and SHAP analysis identify critical substructures (e.g., thiazole-thiol motif) .

Basic: What strategies improve the solubility of this compound for pharmacological testing?

Methodological Answer:

  • Salt formation: React with Na⁺ or K⁺ to form water-soluble thiolates .
  • Prodrug design: Convert -SH to -S-acetyl or -S-glucuronide for enhanced absorption .
  • Nanoformulation: Encapsulate in liposomes (50–100 nm) or PLGA nanoparticles .

Advanced: How do stereoelectronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Thiol vs. thione tautomerism: Thione form (-S=) dominates in polar solvents, favoring SNAr reactions at C-2 .
  • Metal coordination: Pd(PPh₃)₄ catalyzes Suzuki-Miyaura couplings with boronic acids (e.g., 3-pyridyl) at C-6 .
  • DFT insights: Electron-withdrawing groups (e.g., -NO₂) at C-4 increase electrophilicity at C-2, accelerating nucleophilic attacks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.